Product packaging for Copper Cu-67(Cat. No.:CAS No. 15757-86-5)

Copper Cu-67

Cat. No.: B1223125
CAS No.: 15757-86-5
M. Wt: 66.92773 g/mol
InChI Key: RYGMFSIKBFXOCR-AKLPVKDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Radioisotopes in Advanced Research Modalities

Radioisotopes are indispensable tools in modern scientific and medical research. ansto.gov.au Their utility stems from the fact that their radiation is easily detectable, allowing them to be used as tracers to follow biological processes and the distribution of substances within an organism. ansto.gov.auadarshcollege.in In advanced research, radioisotopes are often attached to specific molecules, such as peptides or antibodies, to create radiopharmaceuticals. ansto.gov.auisotopes.gov These radiolabeled molecules can then be introduced into a biological system to target specific cells or tissues. adarshcollege.inisotopes.gov

The applications of radioisotopes in research are vast, spanning from fundamental studies in molecular biology and genetics to preclinical investigations of new therapeutic agents. adarshcollege.inekb.egjournals.co.za They are instrumental in understanding disease mechanisms, evaluating the efficacy of new drugs, and developing novel diagnostic and therapeutic strategies. ekb.eg The ability to visualize and quantify biological processes at the molecular level has been greatly enhanced by techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), both of which rely on the detection of radiation from radioisotopes. ekb.eg

The Unique Profile of Copper-67 as a Research Radionuclide

Among the many radioisotopes being explored for medical research, Copper-67 (Cu-67) has emerged as a particularly promising candidate due to its unique combination of physical and chemical properties. nih.govisotopes.gov Cu-67 is a beta- and gamma-emitting radionuclide with a half-life of 61.83 hours (2.58 days). nih.govmdpi.com This half-life is well-suited for tracking the slow pharmacokinetics of larger molecules like monoclonal antibodies. nih.govmdpi.com

Dual Emission Characteristics for Theranostic Research Concepts

A key feature that distinguishes Cu-67 is its dual emission of both beta particles and gamma rays. nih.govnih.gov The beta particles are effective for therapeutic applications, as they deposit their energy over a short range, leading to localized cell killing. northstarnm.comclaritypharmaceuticals.com Simultaneously, the gamma emissions are suitable for SPECT imaging, allowing for the visualization and quantification of the radionuclide's distribution in the body. nih.govmdpi.comosti.gov

This combination of therapeutic and diagnostic capabilities makes Cu-67 an ideal candidate for "theranostic" research. isotopes.govmdpi.com The theranostic approach involves using a single agent for both diagnosis and therapy. frontiersin.org In the context of Cu-67, this means that the same radiopharmaceutical can be used to image a target, such as a tumor, and then deliver a therapeutic dose of radiation to that same target. researchgate.net This approach allows for personalized treatment strategies, where the therapy can be tailored to the specific characteristics of the disease in each individual. The "matched pair" concept, where a diagnostic copper isotope like Copper-64 (Cu-64) is used for initial imaging and dosimetry, followed by therapy with Cu-67, is a powerful application of this principle, as both isotopes share the same chemistry. nih.govfrontiersin.orgmdpi.com

Table 1: Decay Characteristics of Copper-67

Property Value
Half-life 61.83 hours
Primary Beta Emission (Emean) 141 keV
Maximum Beta Emission (Emax) 562 keV
Primary Gamma Emissions 93 keV (16%), 184 keV (49%)

Comparative Analysis with Other Therapeutic and Imaging Radionuclides in Preclinical Studies

The therapeutic potential of Cu-67 has been compared to other established and emerging radionuclides in preclinical research.

Versus Lutetium-177 (B1209992) (Lu-177): Lu-177 is a widely used therapeutic radionuclide. nih.gov Cu-67 has a slightly higher mean beta energy than Lu-177 (141 keV vs. 133.6 keV). nih.govmdpi.com Preclinical studies have shown that Cu-67 can be as effective as Lu-177 in inhibiting tumor growth. snmjournals.org Furthermore, the gamma emissions of Cu-67 are considered potentially better for SPECT imaging than those of Lu-177. mdpi.comsnmjournals.org The shorter half-life of Cu-67 compared to Lu-177 (2.6 days vs. 6.7 days) may also be advantageous for certain peptide-based therapies. mdpi.com

Versus Yttrium-90 (Y-90): Yttrium-90 is a high-energy beta emitter. researchgate.net While effective, its high energy can lead to greater toxicity in healthy tissues. aacrjournals.org Cu-67's lower energy beta particles have a shorter range in tissue, which may be advantageous for treating smaller tumors while sparing surrounding healthy tissue. osti.govaacrjournals.orgsnmjournals.org

The Copper Theranostic Pair (Cu-64/Cu-67): The combination of Cu-64 for PET imaging and Cu-67 for therapy is considered a "true" theranostic pair because they are isotopes of the same element, ensuring identical chemical and biological behavior. mdpi.comnih.gov This offers a significant advantage over other theranostic pairs, such as Gallium-68/Lutetium-177, where the different elements can lead to variations in pharmacokinetics. mdpi.com

Table 2: Comparison of Therapeutic Radionuclides

Radionuclide Half-life Mean Beta Energy (keV) Primary Imaging Emission
Copper-67 (Cu-67) 2.58 days 141 Gamma (SPECT)
Lutetium-177 (Lu-177) 6.73 days 134 Gamma (SPECT)
Yttrium-90 (Y-90) 2.67 days 934 Bremsstrahlung (SPECT)

Historical Challenges and Contemporary Advancements in Research Availability

For many years, the widespread use of Cu-67 in research was hindered by significant challenges in its production and availability. nih.govresearchgate.netresearchgate.net Historically, Cu-67 was produced in nuclear reactors or using high-energy proton beams, but these methods often resulted in low yields and significant radionuclidic impurities, making it difficult and expensive to obtain the high-purity Cu-67 needed for research. osti.govnih.gov The limited supply was a major bottleneck for preclinical and clinical studies. researchgate.netiaea.org

However, recent breakthroughs in production technology have begun to address these challenges. nih.govnih.govresearchgate.net The development of electron accelerator-based production methods, such as the ⁶⁸Zn(γ,p)⁶⁷Cu reaction, has enabled the production of high-purity, high-specific-activity Cu-67 in larger quantities. isotopes.govresearchgate.netsnmjournals.orgclaritypharmaceuticals.comiba-radiopharmasolutions.com This non-uranium-based process is also more environmentally friendly and does not produce long-lived radioactive waste. northstarnm.com

These advancements have led to a more reliable and scalable supply of Cu-67, reigniting interest in its research applications. nih.govclaritypharmaceuticals.comsnmjournals.org Companies like NorthStar Medical Radioisotopes are now routinely producing Cu-67 for clinical programs, and institutions like the Idaho Accelerator Center also make it available for research purposes. northstarnm.comclaritypharmaceuticals.comisu.edu This increased availability is expected to accelerate the development of Cu-67-based radiopharmaceuticals and their translation into clinical practice. researchgate.netclaritypharmaceuticals.com

Table 3: Common Production Routes for Copper-67

Production Reaction Facility Type Notes
⁶⁸Zn(p,2p)⁶⁷Cu High-energy Accelerator/Cyclotron Historically used, can produce impurities. osti.govfrontiersin.orgresearchgate.net
⁷⁰Zn(p,α)⁶⁷Cu Cyclotron A viable production route. mdpi.comresearchgate.net
⁶⁷Zn(n,p)⁶⁷Cu Nuclear Reactor Requires fast neutrons. researchgate.net
⁶⁸Zn(γ,p)⁶⁷Cu Electron Accelerator A newer method enabling high-purity, large-scale production. researchgate.netiba-radiopharmasolutions.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu B1223125 Copper Cu-67 CAS No. 15757-86-5

Properties

CAS No.

15757-86-5

Molecular Formula

Cu

Molecular Weight

66.92773 g/mol

IUPAC Name

copper-67

InChI

InChI=1S/Cu/i1+3

InChI Key

RYGMFSIKBFXOCR-AKLPVKDBSA-N

SMILES

[Cu]

Isomeric SMILES

[67Cu]

Canonical SMILES

[Cu]

Synonyms

67Cu radioisotope
Copper-67
Cu-67 radioisotope

Origin of Product

United States

Ii. Advanced Radionuclide Production Methodologies for Copper 67

Accelerator-Based Synthesis Pathways

Proton beams are a common tool for radionuclide production due to their widespread availability and the efficiency of the reactions they induce. For Cu-67, two primary proton-induced reactions on zinc isotopes are of significant interest: 68Zn(p,2p)67Cu and 70Zn(p,α)67Cu.

The 68Zn(p,2p)67Cu reaction involves bombarding a target enriched in Zinc-68 with high-energy protons. researchgate.net This process, a type of spallation reaction, knocks out a proton and a neutron (which are bound together as a deuteron (B1233211) in some models, or as two separate protons in a "knock-out" mechanism) from the zinc-68 nucleus, resulting in the formation of Copper-67. researchgate.netprezi.com This reaction is considered a high-yield process and is a prominent route for Cu-67 production. researchgate.netnih.gov

The reaction requires high-energy protons, typically in the range of 40 to 100 MeV, with some studies investigating energies up to 200 MeV. researchgate.netiaea.orgresearchgate.net The cross-section of this reaction, which is a measure of its probability, is highest in the 40 MeV to 100 MeV range. researchgate.net The use of highly enriched 68Zn targets is crucial to maximize the yield and minimize the production of isotopic impurities. researchgate.net Research has demonstrated that with proton energies of around 100 MeV, significant quantities of Cu-67 can be produced. researchgate.net For instance, irradiations with 92, 105, and 128 MeV protons have been successfully carried out. researchgate.net

One of the challenges with this production route is the co-production of other copper isotopes, particularly Copper-64 (64Cu), which can be a contaminant. researchgate.netiaea.org The level of 64Cu contamination can be managed by selecting specific proton energy windows and allowing for a cooling period after irradiation for the shorter-lived 64Cu to decay. iaea.org

Research Findings on 68Zn(p,2p)67Cu Reaction:

Click to view data
Parameter Value Reference
Optimal Proton Energy Range 40 - 100 MeV researchgate.netresearchgate.net
Reported Proton Energies Used 92, 105, 128 MeV researchgate.net
Average Production Yield 1.08 MBq/µA·h per g 68Zn (in 24h irradiations) researchgate.net
Achieved Specific Activity up to 688.2 MBq/µg researchgate.net
Primary Contaminant 64Cu researchgate.netiaea.org

An alternative proton-induced pathway is the 70Zn(p,α)67Cu reaction, which involves irradiating a target enriched in Zinc-70 with lower-energy protons. mdpi.com In this reaction, the proton is absorbed by the 70Zn nucleus, and an alpha particle (a helium nucleus) is emitted, leading to the formation of Cu-67. This method is suitable for medical cyclotrons that typically operate at lower energies, often up to 30 MeV. mdpi.comnih.gov

A key advantage of this reaction is the potential to produce Cu-67 with high radionuclidic purity, as the co-production of 64Cu can be avoided by carefully controlling the proton beam energy. mdpi.commdpi.com However, the cross-section for this reaction is relatively low, with a maximum of about 15 millibarns (mb) at approximately 15 MeV, which can result in lower production yields compared to the 68Zn(p,2p)67Cu reaction. mdpi.comnih.govmdpi.com

Optimization of this production route involves several factors. The use of highly enriched 70Zn targets is necessary, although 70Zn is less abundant and therefore more expensive than 68Zn. mdpi.com Research has focused on developing efficient targetry, such as electrodeposited 70Zn targets, and optimizing irradiation parameters like beam energy and current to maximize the yield while maintaining purity. mdpi.comfrontiersin.org Studies have reported achieving Cu-67 activities of up to 600 MBq with radionuclidic purities exceeding 99.5%. mdpi.com

Comparative Data for 70Zn(p,α)67Cu Reaction:

Click to view data
Parameter Value Reference
Suitable Proton Energy < 30 MeV mdpi.comnih.gov
Maximum Cross-Section ~15 mb at 15 MeV mdpi.comnih.govfrontiersin.org
Reported Production Yield 0.58 MBq/µAh to 5.76 MBq/µAh nih.govfrontiersin.org
Achieved Radionuclidic Purity > 99.5% mdpi.com
Reported Produced Activity Up to 600 MBq mdpi.com

Deuteron beams, consisting of a proton and a neutron, offer another avenue for Cu-67 production. The primary target material for deuteron-induced reactions is also enriched Zinc-70.

The notation 70Zn(d,x)67Cu represents a scenario where a deuteron interacts with a 70Zn nucleus, and 'x' denotes one or more emitted particles that result in the formation of 67Cu. This is often a shorthand for more specific reactions like 70Zn(d,αn)67Cu. Studies have identified this route as a promising method for producing high-purity Cu-67, potentially without co-producing 64Cu. nih.gov

The production of 64Cu via deuteron reactions on 70Zn has a threshold energy of approximately 26.4 MeV. mdpi.comnih.gov By keeping the deuteron beam energy below this threshold, the production of 64Cu can be effectively eliminated. nih.gov Experimental measurements have been conducted using the stacked-foils technique to determine the production cross-section up to energies of 28.7 MeV. nih.gov The preferred energy range for production is often cited as 16–26 MeV, which balances a good yield of 67Cu with the avoidance of 64Cu contamination. nih.gov

A more specific deuteron-induced reaction is the 70Zn(d,αn)67Cu reaction, where the deuteron interacts with the 70Zn nucleus, leading to the emission of an alpha particle and a neutron. The cross-section for this reaction has been a subject of detailed investigation.

Experimental studies have determined the cross-section values at various deuteron energies. For instance, the stacked foil technique has been used to measure cross-sections for deuteron energies in the 10 to 20 MeV range. researchgate.net These studies found a maximum cross-section value of 25.5 ± 2.2 mb at 19 MeV. researchgate.net Other research has extended these measurements to higher energies. nih.gov The integral yield in the energy window of 20 → 10 MeV on a 95% enriched 70Zn target is estimated to be 4.2 MBq/µAh. researchgate.net This production route is considered highly promising, particularly for future linear accelerators capable of delivering high-intensity deuteron beams. nih.gov

Cross-Sectional Data for 70Zn(d,αn)67Cu Reaction:

Click to view data
Deuteron Energy (MeV) Cross-Section (mb) Reference
19 25.5 ± 2.2 researchgate.net
10 - 20 (range) Data determined researchgate.net
up to 28.7 (range) Data determined nih.gov
<sup>70</sup>Zn(d,x)<sup>67</sup>Cu Reaction Studies

Photonuclear Reaction Schemes

Photonuclear production, utilizing high-energy photons to induce nuclear reactions, presents a viable alternative to charged particle and neutron-based methods for producing Cu-67. google.com This approach often employs electron linear accelerators (linacs) to generate the required photon flux. google.comresearchgate.net

68Zn(γ,p)67Cu Production using Electron Linear Accelerators

The photonuclear production of Cu-67 is predominantly achieved through the 68Zn(γ,p)67Cu reaction. researchgate.netkipt.kharkov.ua This process involves irradiating an enriched Zinc-68 (68Zn) target with high-energy photons (gamma rays), causing the 68Zn nucleus to eject a proton and transmute into 67Cu. google.com The use of electron linear accelerators is a common and relatively cost-effective method for generating the necessary photons. google.com

Research has demonstrated the feasibility of this method for producing significant quantities of 67Cu. For instance, the irradiation of a large (55.5 g) enriched 68Zn target with a 40 MeV electron linac for 53.5 hours yielded 62.9 GBq (1.7 Ci) of 67Cu. nih.gov A key advantage of this photonuclear route is the potential to produce 67Cu with high specific activity. researchgate.net The threshold energy for the competing 68Zn(γ,x)64Cu reaction is 27.6 MeV, allowing for the selective production of 67Cu by controlling the electron beam energy. nih.gov Studies suggest that an optimal beam energy for the photoproduction of 67Cu is approximately 38 MeV. google.com

The cross-section of the 68Zn(γ,p)67Cu reaction is a critical parameter influencing the production yield. While considered modest, advancements in linac technology and target design have made this a commercially promising option. researchgate.net Theoretical calculations and experimental measurements of the cross-section are ongoing to refine production models. scidb.cn

Interactive Data Table: 68Zn(γ,p)67Cu Production Parameters

ParameterValueReference
Reaction68Zn(γ,p)67Cu researchgate.netkipt.kharkov.ua
Accelerator TypeElectron Linear Accelerator (Linac) google.com
Target MaterialEnriched Zinc-68 (68Zn) google.comresearchgate.net
Example Yield62.9 GBq (1.7 Ci) from 55.5 g 68Zn nih.gov
Optimal Beam Energy~38 MeV google.com
64Cu Production Threshold27.6 MeV nih.gov
Bremsstrahlung Photon Generation and Target Irradiation Techniques

High-energy photons for the 68Zn(γ,p)67Cu reaction are generated via bremsstrahlung, or "braking radiation." This occurs when a high-energy electron beam from a linac strikes a converter material with a high atomic number (Z), such as tungsten. unibe.chnih.gov The rapid deceleration of electrons in the converter produces a continuous spectrum of photons with energies up to the initial electron energy. nih.gov

The efficiency of bremsstrahlung generation and the subsequent irradiation of the target are crucial for maximizing 67Cu production. The design of the converter and the target geometry are key considerations. To enhance photon production, converters can be constructed from multiple stacked plates. google.com The target itself must be designed to withstand the significant heat generated by the incident electron and photon beams while maximizing the photon flux within the target volume. google.comunibe.ch Techniques such as using large, 100-gram solid metal targets have been developed to improve yields. researchgate.net The spatial distribution of the generated 67Cu within the target is often non-uniform, necessitating optimized target design. kek.jp

Reactor-Based Production Routes

Nuclear reactors offer an alternative environment for producing Cu-67, primarily through neutron-induced reactions.

67Zn(n,p)67Cu Nuclear Reaction Parameters

In a nuclear reactor, Cu-67 can be produced via the 67Zn(n,p)67Cu reaction, which involves the capture of a fast neutron by a Zinc-67 (67Zn) nucleus, followed by the emission of a proton. researchgate.netnih.gov This reaction allows for the production of no-carrier-added (n.c.a.) 67Cu after chemical separation. nih.gov

The cross-section for the 67Zn(n,p)67Cu reaction is relatively low. nih.gov The Q-value for this reaction is +0.21 MeV, but the effective energy required is around 4.8 MeV, highlighting the need for fast neutrons. tandfonline.com The low cross-section necessitates the use of a high flux of fast neutrons to achieve medically relevant quantities of 67Cu. nih.gov

Fast Neutron Flux Requirements and Optimization

The production yield of the 67Zn(n,p)67Cu reaction is highly dependent on the fast neutron flux. A high flux, typically exceeding 1014 neutrons cm-2s-1, is required due to the low reaction cross-section. nih.gov For example, in a fast neutron flux of 4.4 × 1014 n cm-2s-1 (for neutrons with energy > 1 MeV), a saturation yield of 4.14 ± 0.37 GBq of 67Cu per milligram of 67Zn has been reported. nih.gov In contrast, a much lower fast neutron flux of 1.5 × 1012 n cm-2s-1 resulted in a significantly lower yield of only 630 kBq of 67Cu per milligram of enriched 67ZnO after a 5-hour irradiation. nih.govtandfonline.com

To optimize production, it is crucial to irradiate the target in a reactor position with a high fast neutron flux and to minimize the thermal neutron flux. nih.govtandfonline.com Shielding materials, such as boron nitride, can be used to reduce the thermal neutron flux, thereby diminishing the production of the undesirable long-lived impurity 65Zn from the 64Zn(n,γ)65Zn reaction. researchgate.net

Interactive Data Table: Reactor Production of 67Cu via 67Zn(n,p)67Cu

ParameterValueReference
Reaction67Zn(n,p)67Cu researchgate.netnih.gov
Neutron RequirementFast Neutrons (>1 MeV) nih.gov
Required Flux> 1014 n cm-2s-1 nih.gov
Example High Flux Yield4.14 ± 0.37 GBq/mg of 67Zn at 4.4 × 1014 n cm-2s-1 nih.gov
Example Low Flux Yield630 kBq/mg of 67ZnO at 1.5 × 1012 n cm-2s-1 nih.govtandfonline.com

Isotopic Target Material Considerations

For both photonuclear and reactor-based production routes, the isotopic composition of the target material is a critical factor. The use of enriched target materials is often mandatory to achieve the desired yield and radionuclidic purity. nih.gov

In the photonuclear 68Zn(γ,p)67Cu process, using a target enriched in 68Zn is essential to avoid the co-production of radionuclidic impurities such as 63Zn, 65Zn, and 64Cu, which would be formed from other zinc isotopes present in natural zinc. nih.gov Natural zinc contains only about 18.8% 68Zn. kipt.kharkov.ua

Similarly, for the reactor-based 67Zn(n,p)67Cu reaction, enrichment of the target in 67Zn is crucial. nih.gov Natural zinc has a low abundance of 67Zn (4.04%). nih.gov The presence of 64Zn (49.17% in natural zinc) leads to the significant co-production of 64Cu via the 64Zn(n,p)64Cu reaction, which has a much higher neutron cross-section. nih.gov Using enriched 67Zn targets not only increases the yield of 67Cu but also significantly limits the amount of 64Cu impurity. nih.gov Targets enriched to over 90% in the desired isotope (e.g., 93.4% 67Zn) have been used in production experiments. tandfonline.com The target material can be in the form of metal or chemical compounds like zinc oxide (ZnO). nih.gov

Utilization of Enriched 68Zn, 70Zn, and 67Zn

The use of enriched zinc (Zn) isotopes as target materials is a cornerstone of modern Cu-67 production. nih.gov Natural zinc is composed of several isotopes, and using unenriched targets leads to the co-production of undesirable copper radioisotopes, complicating the purification process and reducing the specific activity of the final Cu-67 product.

Enriched 68Zn: The most common production route for Cu-67 involves the proton bombardment of enriched 68Zn targets via the 68Zn(p,2p)67Cu reaction. rroij.com This method is feasible at accelerators capable of delivering intermediate to high-energy proton beams. nih.gov To achieve a high radionuclidic purity, the use of highly enriched 68Zn, often exceeding 95%, is mandatory. google.comresearchgate.net This minimizes the formation of other copper isotopes from reactions with other zinc isotopes present in the target. nih.gov For instance, irradiating a highly enriched 68Zn target (98.97%) with high-energy gamma rays from an electron accelerator has been a significant breakthrough. researchgate.net

Enriched 70Zn: An alternative and promising route is the irradiation of enriched 70Zn targets. This can be achieved through proton or deuteron bombardment. The 70Zn(p,α)67Cu reaction, when performed with low-energy protons (<30 MeV), offers the advantage of producing Cu-67 with high radionuclidic purity, avoiding the co-production of the significant contaminant Copper-64 (Cu-64). mdpi.comnih.gov However, this reaction has a relatively low cross-section, which can result in lower yields. nih.govmdpi.com At higher proton energies, the yield from 70Zn targets increases, but so does the co-production of Cu-64. nih.govnih.gov Deuteron irradiation of enriched 70Zn via the 70Zn(d,x)67Cu reaction is another viable method that can produce high-purity Cu-67, comparable to photoproduction methods, especially when the deuteron beam energy is carefully selected to be below the threshold for Cu-64 production. nih.govnih.gov

Enriched 67Zn: Cu-67 can also be produced in a nuclear reactor through the 67Zn(n,p)67Cu reaction using fast neutrons. nih.gov The enrichment of the 67Zn target material is crucial to obtain quantities suitable for medical applications, as the natural abundance of 67Zn is low (4.04%). nih.gov Using enriched 67Zn not only increases the yield of Cu-67 but also limits the production of Cu-64. nih.gov However, this route requires a high flux of fast neutrons to be effective due to the low reaction cross-section. nih.gov

Impact of Target Purity and Enrichment on Radionuclidic Purity

The purity and enrichment level of the zinc target material have a direct and significant impact on the radionuclidic purity (RNP) of the final Cu-67 product. RNP refers to the proportion of the total radioactivity that is present as the desired radionuclide.

Using highly enriched targets is essential to minimize the co-production of other copper radioisotopes. nih.gov For example, when using 68Zn targets, the presence of other zinc isotopes can lead to the formation of various contaminants. Even with enriched targets, the production of Cu-64 through the 68Zn(p,x)64Cu reaction is often unavoidable. nih.gov Similarly, for the photonuclear production route using 68Zn, enrichment is mandatory to prevent the formation of impurities like 63Zn, 65Zn, and 64Cu. nih.gov

The enrichment of 70Zn targets to levels of 97.5% or higher has been shown to enable the production of high-purity Cu-67, particularly when using deuteron beams with energies optimized to avoid Cu-64 production. nih.govnih.gov In general, higher target enrichment leads to a higher RNP of the Cu-67. nih.gov The major radionuclide contaminant in many production routes is Cu-64, and its presence can be significantly reduced by selecting the appropriate enriched target and controlling the irradiation energy. frontiersin.org

Target IsotopeProduction ReactionKey Advantage of EnrichmentReference
68Zn68Zn(p,2p)67CuReduces co-production of other Cu-radionuclides. nih.gov
70Zn70Zn(p,α)67CuAvoids 64Cu co-production at low energies. mdpi.com
67Zn67Zn(n,p)67CuIncreases 67Cu yield and limits 64Cu contribution. nih.gov
68Zn68Zn(γ,p)67CuAvoids co-production of 63Zn, 65Zn, and 64Cu. nih.gov

Radionuclidic Purity and Contaminant Management

Ensuring the radionuclidic purity of Cu-67 is a critical challenge in its production. The co-production of isotopic impurities, particularly Cu-64, necessitates effective management strategies to deliver a product suitable for therapeutic use.

Co-production of Copper-64 and Other Isotopic Impurities

A significant challenge in many Cu-67 production pathways is the unavoidable co-production of Copper-64 (Cu-64). nih.gov When using enriched 68Zn targets with proton beams, the 68Zn(p,x)64Cu reaction leads to Cu-64 contamination. nih.gov Even with highly enriched targets, Cu-64 can constitute a major fraction of the produced activity. nih.gov

Other potential radionuclidic impurities can arise depending on the target material and irradiation conditions. For instance, irradiating an enriched 68Zn target can produce a complex mixture of radionuclides, including 58Co, 67Ga, 57Ni, and 65Zn, which complicates the subsequent purification process. nih.gov When using natural zinc targets for reactor production, the 64Zn(n,p)64Cu reaction has a much higher cross-section than the desired 67Zn(n,p)67Cu reaction, resulting in Cu-64 production being an order of magnitude higher than that of Cu-67. nih.gov

The use of 70Zn targets offers a way to mitigate Cu-64 contamination. At low proton energies (<30 MeV), the 70Zn(p,α)67Cu reaction can produce Cu-67 without co-producing Cu-64. nih.govmdpi.com Similarly, the 70Zn(d,x)67Cu reaction allows for the production of high-purity Cu-67 if the deuteron energy is kept below the threshold for Cu-64 formation. nih.gov

Strategies for Minimizing Undesired Radionuclide Contamination

Several strategies are employed to minimize the contamination of Cu-67 with undesired radionuclides. The primary approach is the careful selection of the production route, including the target material and the energy of the irradiating particles. nih.gov

Use of Highly Enriched Targets: As previously discussed, using targets with a high degree of isotopic enrichment is the most effective way to reduce the formation of impurities from competing nuclear reactions on other isotopes. nih.govnih.gov

Energy Window Optimization: By carefully selecting the energy range of the incident particle beam, it is possible to favor the desired reaction while minimizing those that produce contaminants. For example, using low-energy protons on 70Zn targets can avoid Cu-64 production. nih.gov

Decay Period: For impurities with shorter half-lives than Cu-67, allowing for a "cooling" or decay period after irradiation can significantly reduce their contribution to the total activity. nih.gov

Thermal Neutron Shielding: In reactor-based production using 67Zn targets, shielding the target from thermal neutrons with materials like boron or cadmium can reduce the production of 65Zn, a long-lived impurity that can contaminate the recycled target material. nih.gov

Chemical Separation: After irradiation, sophisticated chemical separation techniques are essential to isolate Cu-67 from the target material and any co-produced radionuclidic impurities. researchgate.net

Yield Optimization and Production Scalability for Research Applications

Maximizing the yield of Cu-67 while maintaining high purity is crucial for meeting the demands of research and future clinical applications. This involves a deep understanding of nuclear reaction cross-sections and the ability to scale up production processes.

Cross-Section Data and Theoretical Yield Predictions

Nuclear cross-section data are fundamental to predicting and optimizing the yield of Cu-67. The cross-section quantifies the probability of a specific nuclear reaction occurring. The International Atomic Energy Agency (IAEA) provides recommended cross-section data for key production reactions, such as 68Zn(p,2p)67Cu. nih.gov

For the 70Zn(p,α)67Cu reaction, the cross-section reaches a maximum of approximately 15 mb at around 15 MeV. mdpi.comfrontiersin.org While this allows for high-purity production, the relatively low cross-section value results in a lower yield compared to other methods. nih.gov In contrast, at higher energies (45-70 MeV), the cross-section for Cu-67 production from 70Zn is almost double that from 68Zn. mdpi.com

Theoretical models and simulation tools, such as TALYS and ISOTOPIA, are used to predict reaction cross-sections and calculate theoretical yields. nih.govrroij.com These predictions are then compared with experimental data to validate the models and optimize production parameters. For example, theoretical calculations for the 70Zn(p,α)67Cu reaction have been used to estimate thick target yields. ug.edu.gh

Comparison of Maximum Cross-Sections for Different Production Reactions:

ReactionMaximum Cross-Section (approx.)Energy at Maximum (approx.)Reference
70Zn(p,α)67Cu15 mb15 MeV mdpi.comfrontiersin.org
68Zn(p,2p)67Cu~16 mb50 MeV rroij.com
64Ni(α,p)67Cu~35 mb22 MeV nih.gov

Note: Cross-section values can vary between different studies and measurement techniques.

By leveraging accurate cross-section data and theoretical models, researchers can optimize irradiation parameters such as beam energy and target thickness to maximize the production yield of high-purity Cu-67 for research and therapeutic applications. google.commdpi.comresearchgate.net

Experimental Yield Achievements and Comparative Analysis

The production of Copper-67 (Cu-67) is being explored through various advanced radionuclide production methodologies, each with distinct advantages and challenges. Research findings highlight significant variations in experimental yields depending on the production route, target material, and particle accelerator technology employed.

Proton-Induced Reactions

Proton-induced reactions are a primary focus for Cu-67 production, with the 68Zn(p,2p)67Cu reaction being a well-studied and viable method. mdpi.comnih.gov This reaction is feasible at intermediate proton energies, typically below 100 MeV, but can also be utilized at higher energies. mdpi.com The use of enriched Zinc-68 (68Zn) targets is essential to minimize the co-production of other copper radionuclides that would affect the purity of the final product. mdpi.com

Research conducted at the Brookhaven Linac Isotope Producer (BLIP) using 128, 105, and 92 MeV protons on enriched 68Zn targets demonstrated an average production yield of 1.08 MBq/µA-h per gram of 68Zn in 24-hour irradiations. researchgate.net In these experiments, the chemical yield of Cu-67 reached 92-95%. researchgate.net Another study using a 70 MeV proton beam on enriched 68Zn targets also successfully produced Cu-67. researchgate.net However, a significant challenge with the 68Zn(p,2p)67Cu reaction is the co-production of Copper-64 (64Cu), with the activity ratio of 64Cu/67Cu being approximately 13 at the end of a 24-hour irradiation in the 50 to 100 MeV proton energy range. researchgate.net

The 70Zn(p,α)67Cu reaction offers an alternative that can be performed with lower-energy medical cyclotrons, up to 30 MeV, without the co-production of 64Cu. mdpi.comnih.gov However, this route provides a relatively low yield of 5.76 MBq/µAh for the 30–10 MeV energy range. mdpi.comnih.gov A study utilizing a 30 MeV cyclotron reported a yield of 0.58 MBq/µAh for the 70Zn(p,α)67Cu reaction. frontiersin.org More recent research with a compact medical cyclotron, using an incident proton energy of 17.5 MeV on enriched 70Zn targets, reported variable yields ranging from 0.2 MBq/(µA·h) to 1.0 MBq/(µA·h). mdpi.com By optimizing the process, activities up to 600 MBq of Cu-67 at the end of bombardment were achieved. mdpi.com

A multi-layer target configuration, combining enriched 68Zn and 70Zn layers, has been proposed to optimize Cu-67 production while minimizing 64Cu impurities. nih.gov This design can increase the Cu-67 yield by 48% and decrease 64Cu co-production by 12% compared to a single 68Zn layer. nih.gov

ReactionProton Energy (MeV)Target MaterialExperimental YieldReference
68Zn(p,2p)67Cu92, 105, 128Enriched 68Zn1.08 MBq/µA-h per g of 68Zn researchgate.net
68Zn(p,2p)67Cu70Enriched 68ZnData not specified researchgate.net
70Zn(p,α)67Cu30-10Enriched 70Zn5.76 MBq/µAh mdpi.comnih.gov
70Zn(p,α)67Cu17.7Enriched 70Zn0.58 MBq/µAh frontiersin.org
70Zn(p,α)67Cu17.5Enriched 70Zn0.2 - 1.0 MBq/(µA·h) mdpi.com

Photonuclear Production

Photonuclear production, utilizing high-energy photons from electron linear accelerators (linacs), presents another promising avenue for Cu-67. nih.goviaea.org The primary reaction is 68Zn(γ,p)67Cu. iaea.orgresearchgate.net A significant advantage of this method is the potential for a lower content of "hot" impurities compared to cyclotron-based production. researchgate.net

Research at Argonne National Laboratory using its Low-Energy Accelerator Facility (LEAF) has developed a process based on a photonuclear reaction that can provide approximately 1 curie of Cu-67 per batch with a radionuclidic purity of over 99%. isotopes.gov A major breakthrough in this area was the irradiation of highly enriched 68Zn (98.97%) targets, which yielded Cu-67 with a specific activity exceeding 5.55 GBq/µg. nih.gov This is a substantial improvement over the 0.69 GBq/µg achievable with the conventional 68Zn(p,2p)67Cu reaction. nih.gov

Experimental studies using natural zinc targets and electron accelerators have also been conducted. kek.jpiaea.org Computer simulations have shown that increasing the electron energy from 30 MeV to 45 MeV can triple the Cu-67 yield in a cylindrical natural zinc target. kek.jp Using an enriched 68Zn target in photonuclear production can further increase the yield by a factor of five compared to a natural zinc target. kek.jp

ReactionAcceleratorTarget MaterialExperimental Yield/Specific ActivityReference
PhotonuclearArgonne LEAFNot specified~1 Curie per batch isotopes.gov
68Zn(γ,p)67CuElectron AcceleratorEnriched 68Zn (98.97%)>5.55 GBq/µg (Specific Activity) nih.gov
PhotonuclearElectron Linac (KIPT)Natural Zinc113.2 mCi/day (at 41 MeV, 200 µA) researchgate.netkek.jp

Other Production Routes

Other charged-particle induced reactions have been explored as well. The 64Ni(α,p)67Cu reaction, using alpha beams on enriched Nickel-64 (64Ni) targets, can produce pure Cu-67. mdpi.comnih.gov However, this method is hampered by the high cost of enriched 64Ni. researchgate.net

Deuteron beams on enriched 70Zn targets, via the 70Zn(d,x)67Cu reaction, have been identified as a promising route to obtain pure Cu-67 without 64Cu co-production. mdpi.comnih.gov In the 26–16 MeV energy window, a yield of 6.4 MBq/µAh has been reported. nih.gov

Reactor-based production through the 67Zn(n,p)67Cu reaction is also possible but requires a high flux of fast neutrons (exceeding 10¹⁴ n cm⁻²s⁻¹) due to the low cross-section of the reaction. mdpi.comnih.gov Using enriched Zinc-67 (67Zn) is crucial to increase the yield and limit 64Cu impurities. mdpi.comnih.gov

ReactionParticleTarget MaterialExperimental YieldReference
64Ni(α,p)67CuAlphaEnriched 64NiData not specified mdpi.comnih.gov
70Zn(d,x)67CuDeuteronEnriched 70Zn6.4 MBq/µAh (at 26-16 MeV) nih.gov
67Zn(n,p)67CuNeutronEnriched 67Zn4.14 ± 0.37 GBq/mg of 67Zn (Saturation Yield) nih.gov

Comparative Analysis

Each production method presents a unique set of trade-offs between yield, purity, and operational complexity. High-energy proton bombardment of 68Zn offers high yields but suffers from significant 64Cu contamination. researchgate.netresearchgate.net Low-energy proton reactions on 70Zn provide high-purity Cu-67 but at a much lower yield. mdpi.comfrontiersin.orgmdpi.com

Photonuclear production, especially with enriched 68Zn targets, has emerged as a highly promising method, capable of producing large quantities of high-purity and high-specific-activity Cu-67. isotopes.govnih.gov This method, however, relies on the availability of powerful electron accelerators.

Deuteron- and alpha-induced reactions offer pathways to pure Cu-67, but may be limited by target costs or the availability of suitable accelerators. mdpi.comresearchgate.netnih.gov Reactor production is challenged by the need for very high neutron fluxes. mdpi.comnih.gov The choice of the optimal production methodology, therefore, depends on the specific requirements for yield, purity, and the available infrastructure.

Iii. Radiochemical Separation and Purification Methodologies

Post-Irradiation Processing and Target Dissolution

Following irradiation, the target, which is typically composed of enriched zinc (Zn), is transferred to a hot cell or a glovebox for safe handling and processing. google.com The initial step involves the dissolution of the target material. For metallic zinc targets, this is commonly achieved using concentrated acids, such as hydrochloric acid (HCl). google.comfrontiersin.org For instance, an enriched ⁷⁰Zn target can be dissolved in 9 M HCl at 90°C. frontiersin.org Zinc oxide targets, which are also used, are similarly dissolved in appropriate concentrated acids. google.commdpi.com All chemicals used in the processing must be of the highest purity available to minimize the introduction of stable copper and other metallic contaminants that could affect the specific activity and purity of the final Cu-67 product. google.comnih.gov

The dissolution process must be carefully controlled to ensure complete dissolution of the target and to prepare the solution for the subsequent separation steps. Filtration of the dissolved target solution, for example, through a 0.45 μm PVDF syringe filter, is often performed to remove any particulate matter. frontiersin.org

Advanced Separation Techniques for Carrier-Free Copper-67

Achieving carrier-free or no-carrier-added (NCA) Cu-67, which is essential for high specific activity in radiolabeling, requires sophisticated separation techniques. nih.gov These methods are designed to efficiently separate the minute quantities of Cu-67 from the bulk target material (grams) and other trace elements. iaea.orgkoreascience.kr

Ion exchange chromatography is a widely employed and robust technique for the separation of Cu-67 from irradiated zinc targets. researchgate.net Various resins are utilized, often in a multi-step process, to achieve high purity.

Anion Exchange Resins (e.g., AG1-X8): Strong base anion exchange resins like AG1-X8 are frequently used. mdpi.comnih.gov In a typical process, after dissolving a ⁷⁰Zn target in 9 M HCl, the solution can be passed through a ZR cartridge to remove impurities like ⁶⁶Ga. frontiersin.org Subsequently, the solution is loaded onto an AG1-X8 resin. frontiersin.org Zinc and other cationic impurities are not retained by the anion exchange resin in strong HCl media, while copper forms anionic chloro-complexes and is retained. The copper can then be eluted with a different concentration of HCl. iaea.org For instance, after loading the target solution in 6N HCl, Cu-67 can be eluted with 2N HCl. iaea.org

Cation Exchange Resins (e.g., AG50W-x8): Cation exchange resins are also used, sometimes in combination with anion exchangers, to achieve a more thorough purification. mdpi.comnih.govresearchgate.net For example, a separation scheme might involve an initial separation on a cation exchange resin (like AG50W-X8) to remove bulk zinc, followed by further purification on an anion exchange or chelating resin. mdpi.com

Chelating Resins (e.g., Chelex-100): These resins exhibit high selectivity for certain metal ions. Chelex-100 has been successfully used to separate Cu-67 from zinc target material. researchgate.net

Specialized Cartridges (e.g., ZR cartridge, CU resin): Commercially available cartridges designed for specific separations are also employed. A ZR cartridge can be used as a preliminary step to remove gallium impurities. frontiersin.org CU resin has been shown to be effective for the separation of copper isotopes, with elution yields for ⁶⁴Cu reaching 98.6% when using 8 M HCl. frontiersin.org

A two-step separation procedure using a ZR cartridge and an AG1X8 ion exchange resin has been demonstrated to effectively remove ⁶⁶Ga impurities and allow for the recovery of the ⁷⁰Zn target material. frontiersin.org

Table 1: Examples of Ion Exchange Resins and their Role in Cu-67 Separation

Resin/CartridgeTypeFunction in Cu-67 SeparationReference
AG1-X8 Strong Base Anion ExchangeRetains Cu as anionic chloro-complex, allowing Zn to pass through. Cu is then eluted with a lower concentration of acid. frontiersin.orgmdpi.comnih.goviaea.org
AG50W-X8 Strong Acid Cation ExchangeSeparates bulk Zn from Cu and other co-produced radionuclides. mdpi.comnih.goviaea.orgmdpi.com
ZR cartridge Solid-Phase ExtractionRemoves metallic impurities, specifically ⁶⁶Ga, from the initial target solution. frontiersin.org
CU resin Specialized ResinSelectively binds and elutes copper isotopes. frontiersin.org
Chelex-100 Chelating Ion ExchangeSelectively binds Cu-67 for separation from the zinc target. researchgate.netresearchgate.net

Solvent extraction, or liquid-liquid extraction, is another effective method for separating Cu-67 from bulk zinc targets. koreascience.krkipt.kharkov.ua This technique relies on the selective distribution of a metal complex between two immiscible liquid phases.

One of the classic and selective chelating agents for copper is dithizone (B143531) (diphenylthiocarbazone). mdpi.com Dissolved in an organic solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃), dithizone selectively forms a complex with copper at a pH range of 2-5. mdpi.comkipt.kharkov.ua This allows for the extraction of Cu-67 from the aqueous acidic solution containing the dissolved zinc target. mdpi.com The copper can then be back-extracted into an aqueous phase by treating the organic solution with a strong acid, such as 7 M HCl, often with the addition of hydrogen peroxide (H₂O₂), which breaks down the copper-chelate complex. mdpi.com

Another extractant that has been investigated is thenoyltrifluoroacetone (TTA) in benzene. mdpi.comiaea.org While offering high separation yields, a potential drawback of solvent extraction methods is the presence of residual organic extractant in the final product. mdpi.com Other chelating agents like cupferron and diethyldithiocarbamate have also been proposed for copper separation. mdpi.comkipt.kharkov.ua

Electrodeposition has been used for the separation of copper from zinc and nickel target materials. mdpi.com However, this method can be slow, sometimes taking 24-48 hours, and may not be reliable for remote operations. researchgate.netresearchgate.net

Sublimation offers a rapid, dry separation method, particularly advantageous for metallic zinc targets. researchgate.netaip.org This process involves heating the irradiated zinc target under reduced pressure (e.g., about 1 mbar or less) to a temperature range of approximately 400°C to 700°C. google.comosti.gov Zinc, having a lower boiling point, sublimates, leaving the less volatile copper residue, which contains the Cu-67, behind. aip.orggoogle.comosti.gov This method significantly reduces the use of chemical reagents, minimizing potential impurities. aip.org The Cu-67 residue can then undergo further purification using small-volume ion exchange chemistry. google.comosti.gov A large-scale process developed at Argonne National Laboratory utilizes sublimation to separate Cu-67 from bulk zinc targets, enabling rapid processing. nih.gov

Solvent Extraction Protocols

Recovery and Recycling of Enriched Target Materials

The use of enriched target materials, such as ⁶⁸Zn or ⁷⁰Zn, is often mandatory to achieve high radionuclidic purity and production yields for Cu-67. nih.govgoogle.com Due to the high cost of these enriched materials, efficient recovery and recycling are crucial for the economic sustainability of the production cycle. nih.govresearchgate.net

After the separation of Cu-67, the bulk target material, now purified of copper, is collected. google.com For example, in ion exchange chromatography, after the Cu-67 is eluted, the zinc can be recovered from the column by eluting with a different solution (e.g., 0.05N HCl). iaea.org The recovered zinc can then be reprocessed to fabricate new targets for subsequent irradiations. google.com

Recycling the zinc target can have the added benefit of reducing the levels of stable copper and other trace metal contaminants with each successive cycle, especially when sublimation is used for purification. google.com This can lead to a higher specific activity of the produced Cu-67 in subsequent batches. google.com The recovery yield for enriched ⁶⁸Zn using methods involving alkaline precipitation after chromatographic separation has been evaluated to be over 97%. researchgate.net

Rigorous Quality Control of Copper-67 for Radiopharmaceutical Precursor Use

To be suitable as a precursor for radiopharmaceuticals, the final Cu-67 solution must meet stringent quality control standards. frontiersin.orgnih.gov This involves assessing its radionuclidic purity, chemical purity, and radiochemical purity.

Radionuclidic Purity: This is determined using high-purity germanium (HPGe) gamma-ray spectroscopy to identify and quantify all radioactive isotopes present in the final product. frontiersin.org The goal is to ensure that the contribution from other radioisotopes (e.g., ⁶⁴Cu, ⁶⁶Ga) is minimal. frontiersin.orgnih.gov Through effective separation, radionuclidic purities of >99% and even >99.9% for Cu-67 can be achieved. frontiersin.org

Chemical Purity: The concentration of non-radioactive metallic impurities, especially stable copper and the bulk target material (zinc), must be extremely low. frontiersin.orgnih.gov Inductively coupled plasma mass spectrometry (ICP-MS) is a common technique for this analysis. researchgate.net The presence of these impurities can interfere with subsequent radiolabeling reactions. The aim is to keep metallic impurity content below 1 ppm. frontiersin.org Special care, including the use of metal-free chemicals and tools, is necessary to control contamination with stable copper. nih.gov

Radiochemical Purity: This ensures that the Cu-67 is in the correct chemical form (e.g., Cu²⁺ in a dilute acid solution) for efficient radiolabeling.

The entire production and purification process, from target dissolution to final quality control, must be robust and reproducible, often requiring automation for routine operations. frontiersin.orgiaea.org

Assessment of Radionuclidic Purity (>99% standards)

Radionuclidic purity (RNP) is a critical quality parameter, defined as the proportion of the total radioactivity present as the desired radionuclide, Cu-67. For medical applications, a high RNP is mandatory to minimize radiation dose from unintended radionuclides. The standard acceptance criterion for Cu-67 is a radionuclidic purity of greater than 99%. isotopes.govisotopes.govisotopes.govisotopes.gov Some production methods have achieved purities exceeding 99.5%. mdpi.comnih.gov

The primary technique for determining RNP is gamma-ray spectrometry using a High-Purity Germanium (HPGe) detector. nih.govosti.gov This method allows for the identification and quantification of various gamma-emitting impurities. The identity of Cu-67 is confirmed by its characteristic gamma-ray emission at 184.6 keV. nih.gov

The profile of potential radionuclidic impurities is highly dependent on the production route (e.g., photonuclear reaction, proton-induced reaction) and the isotopic enrichment of the target material. nih.govmdpi.com For instance, using an enriched Zinc-68 target in a photonuclear reaction is crucial to avoid coproducing impurities like Zinc-63, Zinc-65, and Copper-64. nih.gov Common radionuclidic impurities that are assessed can include other copper radioisotopes (like ⁶⁴Cu), as well as radioisotopes of gallium, zinc, cobalt, and nickel. osti.govmdpi.com

Table 1: Radionuclidic Purity Assessment of Copper-67

ParameterDescriptionSources
Purity StandardTypically >99%. Some methods achieve >99.5%. isotopes.govisotopes.govisotopes.govmdpi.comnih.gov
Analytical MethodGamma-ray spectrometry using a High-Purity Germanium (HPGe) detector. nih.govosti.gov
Identity ConfirmationBased on the characteristic gamma-ray emission of Cu-67 at 184.6 keV. nih.gov
Common Potential ImpuritiesCopper-64 (⁶⁴Cu), Gallium-67 (⁶⁷Ga), Zinc-65 (⁶⁵Zn), Cobalt-58 (⁵⁸Co), Nickel-57 (⁵⁷Ni). nih.govosti.govmdpi.com

Determination of Specific Activity (e.g., >50 curies/milligram)

Specific activity (SA) refers to the amount of radioactivity per unit mass of the element and is a crucial factor for many applications. nih.gov It is typically expressed in Curies per milligram (Ci/mg) or Gigabecquerels per milligram (GBq/mg). High specific activity is essential to ensure that a sufficient therapeutic dose of radiation can be delivered without administering excessive masses of the element, which could have undesired physiological effects.

The determination of specific activity involves two key measurements: the total radioactivity of Cu-67 and the total mass of copper (both radioactive ⁶⁷Cu and any stable copper isotopes). nih.gov While radioactivity is measured using calibrated detectors, the quantity of stable copper isotopes (⁶³Cu and ⁶⁵Cu) is a critical factor that can lower the specific activity. nih.gov This contamination can arise from the target material, chemicals, and equipment used during production and purification. nih.gov

To quantify the total copper mass, highly sensitive analytical techniques are employed, most notably Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). nih.govmdpi.com The U.S. Department of Energy (DOE) Isotope Program, which produces Cu-67 at Argonne National Laboratory, reports achieving specific activities exceeding 50 Ci/mg (>1850 GBq/mg) at the end of bombardment (EOB). isotopes.govisotopes.govisotopes.govisotopes.gov

Table 2: Specific Activity Determination for Copper-67

ParameterDescriptionSources
Target Value>50 Ci/mg (>1850 GBq/mg) at End of Bombardment (EOB). isotopes.govisotopes.govisotopes.gov
Influencing FactorsContamination with stable copper isotopes (⁶³Cu, ⁶⁵Cu) from reagents and equipment. nih.gov
Analytical Methods for MassInductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine total copper mass. nih.govmdpi.com
Reported ValuesThe DOE Isotope Program routinely produces Cu-67 with a specific activity exceeding 50 Ci/mg. isotopes.govisotopes.govisotopes.gov

Analysis of Metallic Impurities (e.g., ICP-MS)

Chemical purity refers to the absence of non-radioactive chemical contaminants, particularly other metal ions. These impurities can originate from the target material (e.g., residual zinc from a zinc target), solvents, or chromatography resins used during processing. mdpi.com The presence of metallic impurities is problematic as they can compete with Cu-67 for binding sites on chelating molecules used to attach the radionuclide to a targeting vector. mdpi.com This can significantly reduce the radiolabeling yield and efficiency.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an ideal and widely used technique for the quantitative measurement of trace and ultra-trace metallic impurities due to its high sensitivity, often reaching sub-parts-per-billion (ppb) detection limits. mdpi.comanalytik-jena.fr ICP-OES can also be used for this purpose. mdpi.com Common metallic impurities that are monitored include zinc (Zn²⁺), iron (Fe³⁺), cobalt (Co²⁺), and nickel (Ni²⁺). mdpi.com While specific limits for metallic impurities in Cu-67 solutions have not been formally established in pharmacopeias, stringent control to ppb levels is required for medical-grade products. mdpi.comgoogle.com

Table 3: Analysis of Metallic Impurities in Copper-67

ParameterDescriptionSources
Primary Analytical MethodInductively Coupled Plasma-Mass Spectrometry (ICP-MS) for its high sensitivity (ppb levels). mdpi.comanalytik-jena.fr
Alternative MethodInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). mdpi.com
Common Impurities of ConcernZinc (Zn²⁺), Iron (Fe³⁺), Cobalt (Co²⁺), Nickel (Ni²⁺). mdpi.com
Reason for ConcernImpurities can compete with Cu-67 during complexation with chelators, reducing radiolabeling yield. mdpi.com
Required Purity LevelImpurities must be reduced to parts-per-billion (ppb) levels for human medical use. google.com

Iv. Radiopharmaceutical Chemistry and Conjugation Strategies

Bioconjugation of Chelators to Targeting Biomolecules

Once a suitable bifunctional chelator is synthesized, the next step is to conjugate it to a targeting molecule. The choice of biomolecule depends on the specific cancer being targeted, as it must recognize and bind to a unique marker on the surface of the tumor cells.

Monoclonal antibodies (mAbs) are proteins designed to recognize specific antigens that are often overexpressed on cancer cells. Conjugating ⁶⁷Cu-chelators to mAbs creates radioimmunoconjugates for targeted therapy (radioimmunotherapy). mdpi.com

The conjugation process typically involves reacting the functional group on the BFC with a complementary functional group on the antibody, most commonly the ε-amino group of lysine (B10760008) residues. nih.govnih.gov For instance, a TETA-based BFC was conjugated to Lym-1, a murine mAb, for studies in lymphoma models. nih.gov In another example, a bifunctional TETA derivative was conjugated to the anti-CEA antibody AB35. nih.gov More recently, porphyrin-based chelators have been conjugated to trastuzumab, an antibody that targets the HER2 receptor in certain breast cancers. snmjournals.org

After conjugation, the resulting antibody-chelator conjugate is purified and then radiolabeled with ⁶⁷Cu. nih.govacs.org It is crucial to ensure that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen (its immunoreactivity). mdpi.comnih.gov Studies have shown that for some conjugates, tumor uptake of the ⁶⁷Cu-labeled antibody was high and persistent over several days. nih.gov

Research Findings on Cu-67 Antibody-Chelator Conjugates
AntibodyChelator SystemKey FindingReference
Lym-1 (anti-lymphoma)TETA-derivative (6-BAT)The conjugate was successfully radiolabeled with ⁶⁷Cu and showed excellent stability in human serum. nih.gov
AB35 (anti-CEA)Cyclam-derivative (CTPA)The ⁶⁷Cu-labeled conjugate showed higher tumor uptake (32% ID/g at 96h) compared to the iodinated version of the same antibody. nih.gov
Trastuzumab (anti-HER2)PorphyrinDesigner porphyrins were successfully conjugated to trastuzumab and effectively radiolabeled with copper-64, demonstrating a proof-of-concept for ⁶⁷Cu applications. snmjournals.org
Trastuzumab (anti-HER2)TE1PA-derivativeThe conjugate was efficiently labeled with both ⁶⁴Cu and ⁶⁷Cu, showing dose-dependent tumor growth inhibition in a gastric cancer model with the ⁶⁷Cu version. acs.orgresearchgate.net

While antibodies are powerful targeting agents, their large size can lead to slow tumor penetration and clearance from the body. Peptides and small molecules offer an alternative, as their smaller size allows for more rapid tumor uptake and faster clearance of unbound radiopharmaceutical from non-target tissues. ethz.ch

The general strategy is similar to that for antibodies: a bifunctional chelator is conjugated to the peptide or small molecule, which is then radiolabeled with ⁶⁷Cu. rsc.org

Peptide Radiolabeling: A notable example is the use of bombesin (B8815690) (BBN) peptide analogs, which target the gastrin-releasing peptide receptor (GRPR) overexpressed in cancers like prostate cancer. A study using a ⁶⁷Cu-labeled bombesin peptide ([⁶⁷Cu]Cu-SAR-BBN) demonstrated significant tumor growth inhibition and increased survival in preclinical models of prostate cancer. nih.gov

Small Molecule Radiolabeling: Small molecule inhibitors that target cancer-specific enzymes or receptors are also promising vectors. For example, ligands targeting prostate-specific membrane antigen (PSMA) have been developed with chelators like DOTA and DOTAGA for labeling with various therapeutic radionuclides, establishing a paradigm that is applicable to ⁶⁷Cu. ethz.ch

These strategies leverage the versatility of copper's coordination chemistry, allowing ⁶⁷Cu to be paired with a wide range of targeting ligands to create highly specific therapeutic radiopharmaceuticals. researchgate.netiotronmedical.com

Optimization of Conjugate Molar Ratios for Research Applications

Finding the optimal balance is crucial. A higher number of chelators per biomolecule can enhance the specific activity, meaning more ⁶⁷Cu can be attached to each targeting molecule. acs.org However, excessive conjugation can lead to detrimental effects, such as altering the three-dimensional structure of the biomolecule, which can diminish its ability to bind to its target. acs.org

Research has shown that varying the molar equivalents of the chelator during the conjugation reaction directly impacts the number of ligands attached per antibody. For instance, in one study, using 10 to 30 equivalents of a p-SCN-Bn-TE1PA ligand resulted in 1.1 to 2.0 ligands being coupled per trastuzumab antibody. acs.org Another study reported that reacting trastuzumab with MeCOSar-NHS resulted in an average chelator-to-antibody ratio of 4:1. In the development of [⁶⁷Cu]Cu-NOTA-Pertuzumab, an average of 1.9 NOTA chelators were coupled to each pertuzumab antibody. researchgate.net Similarly, when conjugating the chCE7 antibody with the CPTA chelate, approximately four CPTA ligands were substituted per antibody molecule. aacrjournals.org

The determination of this ratio is a key characterization step. One method involves a radiolabeling test where immunoconjugates are labeled with varying copper-to-immunoconjugate molar ratios. By analyzing the resulting labeling yield, the number of ligands conjugated per antibody can be estimated. Mass spectrometry is another powerful tool for this purpose, as it can distinguish the mass of the unconjugated antibody from the conjugated versions with different numbers of attached chelators.

Ultimately, the goal is to achieve a sufficient number of chelators for efficient radiolabeling without compromising the biological function of the targeting molecule, a critical step for the successful development of ⁶⁷Cu radiopharmaceuticals for research applications. acs.org

Radiochemical Labeling of Biomolecules with Copper-67

The process of attaching ⁶⁷Cu to a biomolecule-chelator conjugate is a critical step that requires careful optimization of reaction conditions to ensure high efficiency and purity of the final radiopharmaceutical.

The successful radiolabeling of biomolecules with ⁶⁷Cu is highly dependent on the optimization of several key reaction parameters, including pH, temperature, and incubation time. iaea.orgacs.org The choice of chelator plays a significant role in defining these optimal conditions. iaea.org

pH: The pH of the reaction mixture is crucial. For many chelators, radiolabeling is performed in a slightly acidic to neutral pH range. For example, the radiolabeling of SAR-BBN with [⁶⁷Cu]CuCl₂ was conducted in 0.4 M ammonium (B1175870) acetate (B1210297) at a pH of 5.5. nih.gov Similarly, labeling of a DOTA-peptide and a DOTA-antibody was carried out in 2.5 mM ammonium acetate at pH 5.5. isotopes.gov The labeling of an F6 mAb immunoconjugate with ⁶⁴Cu (a theranostic pair to ⁶⁷Cu) was performed at a pH of 6.5–7 in an acetate solution. rsc.org The goal is to find a pH that facilitates efficient complexation while maintaining the integrity of the biomolecule. iaea.org

Temperature: The reaction temperature is another critical parameter. While some labeling procedures can be performed at room temperature, others require gentle heating to achieve optimal yields. acs.org For instance, the radiolabeling of Sar-trastuzumab with ⁶⁷Cu can be achieved at room temperature. In contrast, the labeling of SAR-BBN was performed at 40 °C, and a DOTA-peptide and antibody were labeled at 43 °C. nih.govisotopes.gov It is important to select a temperature that is high enough to drive the reaction efficiently but not so high as to denature the temperature-sensitive biomolecule. acs.org

Time: The incubation time required for optimal radiolabeling can vary from minutes to an hour. For [⁶⁷Cu]Cu-SAR-BBN, a 20-minute incubation was sufficient to achieve high purity. nih.gov The labeling of a DOTA-peptide and antibody was completed in 30 minutes. isotopes.gov In the case of Sar-trastuzumab, essentially quantitative radiolabeling was observed within 20 minutes.

The interplay of these parameters is demonstrated in various studies. For example, the synthesis of [⁶⁷Cu]Cu-NOTA-trastuzumab involved radiolabeling with [⁶⁷Cu]CuCl₂. nih.gov The ability to achieve high radiochemical yields under mild conditions (e.g., room temperature, physiological pH) is a significant advantage, particularly for sensitive biomolecules like antibodies. The sarcophagine (Sar) chelators, for instance, allow for rapid radiolabeling with ⁶⁷Cu at room temperature and a pH of 7.4.

Table 1: Optimized Reaction Conditions for ⁶⁷Cu Labeling

Radioconjugate/BiomoleculeChelatorpHTemperature (°C)Time (min)Reference
SAR-BBNSAR5.54020 nih.gov
DOTA-peptide/antibodyDOTA5.54330 isotopes.gov
Sar-trastuzumabMeCOSar7.4Room Temp< 20
F6 mAbte1pa6.5-7.04030 rsc.org

Determining the efficiency of the radiolabeling reaction and the purity of the final product is essential for quality control. The two most common analytical techniques used for this purpose are instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC). nih.gov

Instant Thin-Layer Chromatography (iTLC): iTLC is a rapid and simple method to separate the radiolabeled biomolecule from free, unchelated ⁶⁷Cu. In a typical iTLC setup, a small spot of the reaction mixture is placed on a stationary phase (the TLC strip), and a mobile phase (solvent) is allowed to move up the strip. nih.gov The separation is based on the differential migration of the components. For example, when analyzing [⁶⁷Cu]Cu-SAR-BBN, the radiolabeled complex remains at the origin while the free ⁶⁷Cu moves with the solvent front. nih.gov This allows for a quick determination of the percentage of radioactivity associated with the desired product. For [⁶⁷Cu]CuSar-trastuzumab, radio-iTLC indicated a radiochemical yield of approximately 99%.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed and quantitative analysis of the radiolabeled product. nih.gov This technique separates the components of a mixture based on their interaction with a stationary phase packed in a column. nih.govmdpi.com A detector measures the radioactivity of the eluting fractions, generating a chromatogram that shows peaks corresponding to different components. nih.gov For instance, radio-HPLC analysis of [⁶⁷Cu]Cu-SAR-BBN showed a single major peak with a specific retention time, confirming its high radiochemical purity. nih.govmdpi.com Similarly, radio-size-exclusion HPLC (radio-SE-HPLC) can be used to confirm the integrity of the labeled antibody and the absence of aggregation.

The combination of iTLC and HPLC provides a comprehensive assessment of the radiolabeling process. For example, the purity of [⁶⁷Cu]CuSar-trastuzumab was confirmed by both radio-iTLC and radio-SE-HPLC. Studies consistently report achieving high radiochemical purity, often greater than 95%, for various ⁶⁷Cu-radioconjugates, sometimes without the need for further purification. nih.govmdpi.com For example, [⁶⁷Cu]Cu-SAR-BBN achieved >95% radiochemical purity directly after the labeling reaction. mdpi.com

Table 2: Methods for Determining Radiolabeling Efficiency and Yield

TechniquePrincipleApplication ExampleReference
iTLC Separation based on differential migration on a stationary phase.Separating [⁶⁷Cu]Cu-SAR-BBN from free ⁶⁷Cu. nih.gov
HPLC Separation based on interaction with a column's stationary phase.Confirming >95% radiochemical purity of [⁶⁷Cu]Cu-SAR-BBN. mdpi.com
SE-HPLC Separation based on molecular size.Confirming integrity of [⁶⁷Cu]CuSar-trastuzumab.

Reaction Conditions and Parameter Optimization (pH, temperature, time)

In Vitro Stability and Characterization of Copper-67 Radioconjugates

Before a ⁶⁷Cu radioconjugate can be considered for further preclinical studies, its stability in biological environments and its ability to retain its biological function must be thoroughly evaluated.

The stability of the bond between ⁶⁷Cu and the chelator is paramount. If the ⁶⁷Cu dissociates from the targeting molecule in vivo, it can lead to non-specific uptake in healthy tissues, reducing therapeutic efficacy and increasing potential toxicity. To predict in vivo behavior, the stability of the radioconjugate is tested in vitro in relevant biological media, most commonly human serum and phosphate-buffered saline (PBS). nih.govmdpi.com

These stability studies typically involve incubating the ⁶⁷Cu-radioconjugate in the chosen medium at 37°C for an extended period, often several days, to mimic physiological conditions. nih.govmdpi.comnih.gov At various time points, aliquots are taken and analyzed, usually by iTLC or HPLC, to determine the percentage of intact radioconjugate remaining. mdpi.comnih.gov

Numerous studies have demonstrated the high stability of various ⁶⁷Cu-radioconjugates. For instance:

[⁶⁷Cu]Cu-SAR-BBN remained more than 95% intact after 96 hours of incubation in both PBS and human serum. mdpi.com

[⁶⁷Cu]Cu-NOTA-trastuzumab showed a stability of 97 ± 1.7% in human serum after 5 days. nih.gov In contrast, [⁶⁷Cu]Cu-DOTA-trastuzumab and [⁶⁷Cu]Cu-3p-C-NETA-trastuzumab were significantly less stable in human serum under the same conditions. nih.gov

[⁶⁷Cu]Cu-pertuzumab-PEG₆-DM1 was also found to be stable in human serum and PBS for 5 days. nih.gov

The choice of chelator is critical for stability. Sarcophagine-based conjugates, like [⁶⁴Cu]CuSar-trastuzumab (the ⁶⁴Cu counterpart to the ⁶⁷Cu therapeutic), have shown no evidence of copper loss after 48 hours in human serum.

These results highlight the importance of selecting a chelator that forms a highly stable complex with ⁶⁷Cu, ensuring that the radionuclide remains attached to the targeting biomolecule until it reaches its intended target. northstarnm.com

Table 3: In Vitro Stability of ⁶⁷Cu Radioconjugates

RadioconjugateMediumIncubation TimeStability (% intact)Reference
[⁶⁷Cu]Cu-SAR-BBNHuman Serum96 hours> 95% mdpi.com
[⁶⁷Cu]Cu-NOTA-trastuzumabHuman Serum5 days97 ± 1.7% nih.gov
[⁶⁷Cu]Cu-DOTA-trastuzumabHuman Serum5 days28 ± 4% nih.gov
[⁶⁷Cu]Cu-pertuzumab-PEG₆-DM1Human Serum5 daysStable nih.gov

When the biomolecule is an antibody, it is crucial to verify that the conjugation and radiolabeling processes have not damaged its ability to bind to its specific antigen. This is known as assessing the immunoreactivity or immunoreactive fraction. aacrjournals.orgsnmjournals.org

A common method for this assessment is a cell-binding assay. aacrjournals.orgtandfonline.com This involves incubating a constant amount of the ⁶⁷Cu-labeled antibody with increasing numbers of target cells that express the specific antigen. aacrjournals.org By measuring the amount of radioactivity that binds to the cells, the percentage of the radiolabeled antibody that is still capable of binding to its target can be calculated. aacrjournals.org

Studies have shown that high immunoreactivity can be maintained after labeling with ⁶⁷Cu. For example:

The immunoreactivity of ⁶⁷Cu-labeled chCE7 antibody preparations was determined to be between 80% and 100%. aacrjournals.org

[⁶⁷Cu]Cu-NOTA-Pertuzumab retained 80.6% of the immunoreactivity of the unmodified antibody. researchgate.netsnmjournals.org

In some cases, a loss of immunoreactivity can occur during the preparation of antibody fragments, even before conjugation. tandfonline.com

Maintaining high immunoreactivity is essential for the radiopharmaceutical to effectively target cancer cells and deliver its therapeutic payload. aacrjournals.org An immunoreactivity of 70-80% or higher is generally considered acceptable for radioimmunoconjugates. worldscientific.com

Analytical Techniques for Radioconjugate Characterization (e.g., HPLC-DAD, MALDI-MS, UV-Vis, CE-MS)

The comprehensive characterization of Copper-67 (Cu-67) radioconjugates is essential to ensure their identity, purity, and stability, which are critical parameters for their potential use. A suite of advanced analytical techniques is employed to verify the successful conjugation of the 67Cu radionuclide to the targeting molecule via a chelator and to assess the integrity of the final product. These methods provide detailed information on the molecular level, confirming that the radiopharmaceutical meets stringent quality specifications.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Radio-HPLC is a cornerstone technique for the analysis of radiopharmaceuticals. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). cern.ch By coupling HPLC with a radioactivity detector and a Diode-Array Detector (DAD), it is possible to simultaneously determine the radiochemical and chemical purity of a Cu-67 conjugate. The radioactivity detector traces the elution of radiolabeled species, while the DAD records the UV-Vis absorbance of chromophore-containing molecules, allowing for the identification and quantification of both the unlabeled ligand and the final radioconjugate. nih.gov

In the characterization of [67Cu]Cu-SAR-BBN, a bombesin peptide-based agent, radio-HPLC analysis was crucial for confirming its high radiochemical purity (>95%). nih.gov Similarly, for [67Cu]Cu-SARTATE, radio-HPLC was used to establish the purity of the product, which averaged 96.4 ± 2.8%. snmjournals.org These analyses typically involve reversed-phase columns, such as a C-18 column, and a gradient elution system with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique used in mass spectrometry, allowing the analysis of large biomolecules like peptides and antibodies, which are often the targeting vectors in radioconjugates. shimadzu.eunih.gov This technique is invaluable for confirming the molecular weight of the conjugate, thereby verifying that the chelator has been successfully attached to the biomolecule.

In the development of theranostic agents using the 64Cu/67Cu pair, porphyrin-trastuzumab conjugates were characterized using MALDI-MS. snmjournals.org This analysis confirms the successful conjugation and can provide information about the distribution of chelator-to-antibody ratios in the product mixture. MALDI-MS can also be used to assess the stability of copper-chelate complexes by detecting the presence of both the intact metallated peptide and any demetallated species. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is a straightforward and powerful method for characterizing radioconjugates, especially when the chelator or the targeting molecule possesses a unique chromophore. uu.nl

For instance, in the characterization of porphyrin-trastuzumab conjugates designed for chelation of 64Cu/67Cu, UV-Vis spectroscopy provided a facile method to determine the average number of porphyrins conjugated to each antibody. snmjournals.org This was achieved by measuring the distinct absorbance peaks of the porphyrin chelator (around 405 nm) and the trastuzumab antibody (around 280 nm). The ratio of these absorbances allows for the calculation of the porphyrin-to-antibody ratio, a critical quality attribute of the conjugate. snmjournals.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS combines the high-resolution separation capability of capillary electrophoresis with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing detailed characterization of biomolecules and their conjugates. Research on porphyrin-trastuzumab conjugates for Cu-67 applications has utilized CE-MS to further purify and characterize the final product, demonstrating its role in ensuring the homogeneity and identity of the radiopharmaceutical. snmjournals.org

Research Findings on Analytical Characterization of Cu-67 Conjugates

The following table summarizes key findings from research utilizing these analytical techniques for the characterization of Cu-67 and analogous Cu-64 radioconjugates.

TechniqueAnalyteKey Findings/ParametersReference
Radio-HPLC[67Cu]Cu-SARTATERadiochemical purity: 96.4 ± 2.8% snmjournals.org
Radio-HPLC[67Cu]Cu-SAR-BBNRadiochemical purity: >95%; Retention Time: 9.03 min; Column: Kinetex C-18; Mobile Phase: Water (0.1% TFA)/Acetonitrile (0.1% TFA) gradient nih.gov
MALDI-MSPorphyrin-Trastuzumab ConjugateUsed to confirm the molecular weight and successful conjugation of the porphyrin chelator to the antibody. snmjournals.org
UV-Vis SpectroscopyPorphyrin-Trastuzumab ConjugateFacile method to determine porphyrin-to-antibody ratio using distinct absorbance peaks for porphyrin (~405 nm) and trastuzumab (~280 nm). snmjournals.org
CE-MSPorphyrin-Trastuzumab ConjugateApplied for the purification and in-depth characterization of the conjugate. snmjournals.org

V. Preclinical Research and Biological Evaluation

In Vitro Cellular Studies

In vitro studies are fundamental to the preclinical evaluation of Copper-67 (Cu-67) based radiopharmaceuticals. These laboratory-based experiments, conducted on cancer cell lines, provide initial insights into the binding characteristics, cellular uptake, and cytotoxic potential of new therapeutic agents before they are tested in living organisms.

The efficacy of a targeted radiopharmaceutical is highly dependent on its ability to bind with high affinity and specificity to its molecular target on cancer cells. Various assays are employed to quantify this interaction for Cu-67 labeled compounds.

For instance, the radioligand ⁶⁷Cu-PSMA-617 has been shown to bind to prostate-specific membrane antigen (PSMA) positive cells with nanomolar affinity. snmjournals.org In competitive binding assays, its dissociation constant (Kd) was determined to be 58.9 nM in LNCaP cells and 21.9 nM in C4-2A cells, both of which are PSMA-positive prostate cancer cell lines. snmjournals.org Similarly, studies on somatostatin (B550006) receptor (SSTR2) targeting agents revealed that both ⁶⁷Cu-labeled NODAGA-TATE and NODAGA-cLAB4-TATE exhibit SSTR2 binding affinities in the low nanomolar range (Kd values between 1.8 and 2.9 nmol/L), comparable to clinical reference compounds. thno.org

In the context of ovarian cancer research, an aglycosylated variant of the monoclonal antibody chCE7, labeled with ⁶⁷Cu (⁶⁷Cu-CPTA-chCE7agl), demonstrated a high binding affinity to SKOV3ip ovarian cancer cells, with a Kd of approximately 6.9 x 10⁻¹⁰ mol/L. aacrjournals.orgresearchgate.net This high affinity is a critical factor for achieving significant tumor uptake. aacrjournals.org Likewise, the anti-L1 mAb chCE7 itself binds to target tumor cells with picomolar affinity (Kd ~10⁻¹⁰ mol/L). aacrjournals.org

These assays confirm that the process of attaching Cu-67 to a targeting molecule does not compromise its ability to recognize and bind to its specific receptor on the cancer cell surface. iotronmedical.com

Table 1: Receptor Binding Affinity (Kd) of Various ⁶⁷Cu-Labeled Compounds

Compound Cell Line Target Receptor Binding Affinity (Kd)
⁶⁷Cu-PSMA-617 LNCaP PSMA 58.9 nM snmjournals.org
⁶⁷Cu-PSMA-617 C4-2A PSMA 21.9 nM snmjournals.org
⁶⁷Cu-NODAGA-TATE MPC SSTR2 1.8 - 2.9 nmol/L thno.org
⁶⁷Cu-NODAGA-cLAB4-TATE MPC SSTR2 1.8 - 2.9 nmol/L thno.org

Following receptor binding, the internalization and subsequent retention of the radiopharmaceutical within the cancer cell are crucial for delivering a therapeutic radiation dose. Studies track the movement of the Cu-67 complex from the cell surface to the interior.

For ⁶⁷Cu-PSMA-617, internalization studies in LNCaP cells at 37°C showed that the compound was effectively internalized, with 58.7% of the activity found in the cytoplasm and 9.7% in the nuclei. snmjournals.org Another study focusing on a ⁶⁷Cu-labeled bombesin (B8815690) peptide antagonist, [⁶⁷Cu]Cu-SAR-BBN, evaluated its uptake in the gastrin-releasing peptide receptor (GRPR)-positive PC-3 cell line. nih.govwustl.edu The cellular accumulation of [⁶⁷Cu]Cu-SAR-BBN increased over time, reaching 52.2% of the total added radioactivity at 6 hours. nih.govwustl.edu Of this amount, less than 30% was internalized into the cells, with over 50% remaining bound to the GRPR receptors on the cell surface. nih.govwustl.edu Specificity was confirmed as blocking the receptors with an excess of Tyr⁴-BBN reduced non-specific binding to just 6% of the total added radioactivity. nih.gov

Research on the monoclonal antibody ⁶⁷Cu-chCE7 in human neuroblastoma (SKN-AS) cells found that it was internalized at a rate and to an extent similar to its iodine-125 (B85253) labeled counterpart. aacrjournals.org However, a key difference was the prolonged cellular retention of the ⁶⁷Cu-chCE7 metabolite, which is advantageous for therapy as it keeps the therapeutic radionuclide inside the target cell for a longer period. aacrjournals.org Similarly, for the aglycosylated antibody variant ⁶⁷Cu-chCE7agl, approximately 80% of the cell-bound radioactivity was found in the intracellular (acid-stable) pool after 24 hours in SKOV3ip cells, indicating efficient internalization and retention. aacrjournals.orgresearchgate.net

The ultimate goal of a therapeutic radiopharmaceutical is to kill cancer cells. In vitro cytotoxicity assays measure the ability of a Cu-67 labeled compound to inhibit cell growth or induce cell death in various cancer cell lines.

The cytotoxicity of ⁶⁷Cu-PSMA-617 was evaluated in several prostate cancer cell lines using live-cell imaging. snmjournals.org The results showed that its effectiveness was dependent on the level of PSMA expression on the cells. snmjournals.org The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%, was lowest for the high-PSMA expressing LNCaP cells and highest for the PSMA-negative PC-3 cells. snmjournals.org

Table 2: In Vitro Cytotoxicity (IC₅₀) of ⁶⁷Cu-PSMA-617 in Prostate Cancer Cell Lines

Cell Line PSMA Expression IC₅₀ (KBq/mL)
LNCaP Positive 29.94 snmjournals.org
C4-2A Positive 160.4 snmjournals.org

These studies demonstrate that the beta emissions from Cu-67 are effective at disrupting cellular functions and preventing cancer cell replication, and this effect is specifically targeted to cells expressing the relevant surface receptor. iotronmedical.com

Cellular Internalization and Retention Studies

In Vivo Animal Model Investigations

Following promising in vitro results, the evaluation of Cu-67 radiopharmaceuticals proceeds to in vivo studies using animal models of disease. These investigations are critical for understanding how the therapeutic agent behaves in a complex biological system.

The choice of an appropriate animal model is crucial for relevant preclinical data. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

For prostate cancer research, mice bearing subcutaneous xenografts of LNCaP, C4-2A, and PC-3 cells are frequently employed to test PSMA- and GRPR-targeted agents. snmjournals.orgnih.govnih.gov Similarly, for studying ovarian cancer, nude mice with SKOV3ip human ovarian cancer metastases have been used. aacrjournals.org Melanoma models have utilized C57 mice bearing B16/F10 melanoma tumors. mdpi.com

Other models include mice with human Burkitt's lymphoma (Raji) xenografts and those with LS-174T human colon cancer xenografts for testing antibody-based therapies. mdpi.comosti.gov For neuroendocrine tumors, athymic nude mice with BON1.SSTR2 or QGP1.SSTR2 xenografts, which are human pancreatic tumor cell lines engineered to express the somatostatin receptor, have been established. snmjournals.org In the development of agents targeting Fibroblast Activation Protein (FAP), xenograft models using SK-MEL-187 (a human-derived metastatic cell line) and U87MG (a human-derived glioblastoma cell line) have been utilized. aacrjournals.org

Biodistribution studies measure the amount of the Cu-67 labeled compound in various organs and the tumor over time. This profiling is essential to confirm tumor targeting and to assess potential uptake in healthy organs like the liver, kidneys, and blood, which could lead to toxicity.

In mice with LNCaP and C4-2A prostate cancer xenografts, ⁶⁷Cu-PSMA-617 showed tumor uptake of 3.2 ± 0.9% and 3.1 ± 1.5% of the injected activity per gram (%IA/g) at 24 hours post-injection, respectively. snmjournals.org The agent was largely cleared from most organs at this time point, though notable retention was seen in the liver (6.7 ± 1.6% IA/g) and kidneys (8.6 ± 0.8% IA/g). snmjournals.org

For [⁶⁷Cu]Cu-EB-TATE in a neuroendocrine tumor model, the radiopharmaceutical showed prolonged accumulation in tumors, peaking at 72 hours post-injection (up to 8.2 ± 2.4 %IA/g), with concurrent clearance from major organs. snmjournals.org

Studies with ⁶⁷Cu-labeled peptides for melanoma showed very high tumor uptake. mdpi.com Specifically, ⁶⁷Cu-NOTA-PEG₂Nle-CycMSHhex reached a tumor uptake of 27.97 ± 1.98 %ID/g at 2 hours post-injection, while uptake in most normal organs was low, except for the kidneys (6.34 ± 1.63 %ID/g). mdpi.com

In an ovarian cancer model, ⁶⁷Cu-CPTA-chCE7agl achieved a maximal tumor accumulation of 49.2 ± 3.95% ID/g at 48 hours, with low accumulation in normal tissues five days post-injection. aacrjournals.org

Table 3: Selected In Vivo Biodistribution Data for ⁶⁷Cu-Labeled Compounds (% Injected Dose/Activity per Gram)

Compound Animal Model Tumor Liver Kidney Blood Time Point
⁶⁷Cu-PSMA-617 snmjournals.org LNCaP Xenograft 3.2 ± 0.9 6.7 ± 1.6 8.6 ± 0.8 - 24 h
[⁶⁷Cu]Cu-SAR-BBN nih.gov C57BL/6 Mice (Healthy) N/A 7.21 ± 1.05 6.15 ± 0.73 1.06 ± 0.18 1 h
⁶⁷Cu-NOTA-PEG₂Nle-CycMSHhex mdpi.com B16/F10 Melanoma 27.97 ± 1.98 - 6.43 ± 1.31 - 2 h
⁶⁷Cu-CPTA-chCE7agl aacrjournals.org SKOV3ip Metastases 49.2 ± 3.95 (at 48h) - - - 48 h
⁶⁷Cu-DOTA-anti-CEA osti.gov LS-174T Xenograft 32.4 14.7 4.8 6.16 24 h

These in vivo investigations provide the critical data needed to assess the therapeutic potential of a Cu-67 radiopharmaceutical, demonstrating its ability to accumulate specifically at the tumor site while minimizing exposure to healthy tissues.

Pharmacokinetic Analysis in Small Animal Models

The pharmacokinetic profile of Copper-67 (⁶⁷Cu) labeled compounds has been extensively studied in various small animal models to determine their absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for evaluating the potential of ⁶⁷Cu-based radiopharmaceuticals for targeted radionuclide therapy.

A study involving [⁶⁷Cu]Cu-SAR-BBN in mice bearing PC-3 prostate cancer xenografts indicated rapid renal clearance of the agent. mdpi.com Similarly, biodistribution studies with [⁶⁷Cu]Cu-Trastuzumab-p-SCN-Bn-TE1PA in a preclinical model of HER2-positive gastric cancer showed clearance through the spleen, liver, and kidneys. acs.org In another study, mutant forms of the anti-L1 monoclonal antibody chCE7, specifically [⁶⁷Cu]Cu-CPTA-chCE7agl, were developed to achieve more rapid blood clearance in a model of ovarian cancer metastasis. aacrjournals.orgnih.gov This modified antibody demonstrated high and persistent uptake in tumors with low levels in normal tissues. aacrjournals.orgnih.gov

The pharmacokinetics of [⁶⁷Cu]Cu-NODAGA-TATE variants were assessed in a mouse pheochromocytoma model using quantitative SPECT imaging. thno.org The bifunctional SSTR2/albumin-binding radioligand, [⁶⁷Cu]Cu-NODAGA-cLAB4-TATE, exhibited an extended blood retention which delayed its effective clearance from the kidneys. thno.org In a preclinical model of neuroblastoma hepatic metastases, [⁶⁴Cu]Cu-SARTATE showed rapid clearance from most tissues except for the kidneys. researchgate.net

Pretargeted radioimmunotherapy (PRIT) approaches have also been investigated. Biodistribution experiments with [⁶⁷Cu]Cu-MeCOSar-Tz in mice with colorectal carcinoma xenografts were conducted to understand its pharmacokinetic profile and determine the optimal timing for administration. pnas.org Furthermore, pharmacokinetic studies of [⁶⁷Cu]Cu-EB-TATE in healthy BALB/c mice were performed to project human effective doses. nih.gov

The table below summarizes the pharmacokinetic findings for various ⁶⁷Cu-labeled compounds in different small animal models.

CompoundAnimal ModelKey Pharmacokinetic FindingsReference
[⁶⁷Cu]Cu-SAR-BBNPC-3 Prostate Cancer MiceRapid renal clearance. mdpi.com
[⁶⁷Cu]Cu-Trastuzumab-p-SCN-Bn-TE1PAHER2-Positive Gastric Cancer MiceClearance through spleen, liver, and kidneys. acs.org
[⁶⁷Cu]Cu-CPTA-chCE7aglOvarian Cancer Metastasis MiceRapid blood clearance; high and persistent tumor uptake. aacrjournals.orgnih.gov
[⁶⁷Cu]Cu-NODAGA-cLAB4-TATEMouse PheochromocytomaExtended blood retention, delayed kidney clearance. thno.org
[⁶⁴Cu]Cu-SARTATENeuroblastoma Hepatic Metastases MiceRapid clearance from most tissues except kidneys. researchgate.net
[⁶⁷Cu]Cu-MeCOSar-Tz (PRIT)Colorectal Carcinoma MiceProfile determined to optimize injection interval. pnas.org
[⁶⁷Cu]Cu-EB-TATEHealthy BALB/c MiceData used to project human effective doses. nih.gov

Preclinical Therapeutic Efficacy Studies

Preclinical studies in animal models have demonstrated the therapeutic potential of ⁶⁷Cu-labeled radiopharmaceuticals in inhibiting tumor growth and causing regression across various cancer types.

Tumor Growth Inhibition and Regression Assessment

The therapeutic efficacy of ⁶⁷Cu-based agents has been evaluated by monitoring tumor volume changes and survival rates in treated animals compared to control groups.

In a preclinical mouse model of prostate cancer, treatment with [⁶⁷Cu]Cu-SAR-BBN resulted in a 93.3% inhibition of tumor growth compared to the control group at day 19. mdpi.com This led to a significant increase in median survival from 34.5 days to over 54 days for the treated group. mdpi.com Similarly, in a model of HER2-positive gastric cancer, [⁶⁷Cu]Cu-Trastuzumab-p-SCN-BnTE1PA demonstrated dose-dependent tumor growth inhibition. acs.org A 20 MBq dose led to an 81% tumor growth inhibition and extended the median survival time to 74 days, compared to 31 days in the vehicle group. acs.org

For neuroendocrine tumors, [⁶⁷Cu]CuSarTATE was shown to be highly effective. researchgate.net A single 5 MBq administration inhibited tumor growth by 75% seven days post-injection, extending survival from 12 days in the control group to 21 days. researchgate.net In a separate study, fractionated delivery of [⁶⁷Cu]CuSarTATE proved more efficacious than a single dose. researchgate.net

In a therapy model of ovarian cancer metastasis, a single 10.5 MBq dose of ⁶⁷Cu-chCE7agl significantly reduced tumor growth and prolonged survival. aacrjournals.org Furthermore, [⁶⁷Cu]CuSar-trastuzumab showed significant therapeutic efficacy against HER2+ SKOV-3 tumors in mice, with a 9.0 MBq dose leading to a 119% tumor growth inhibition and complete tumor regression in some animals. rsc.org

The table below presents a summary of tumor growth inhibition and survival data from various preclinical studies.

CompoundCancer ModelTreatment RegimenTumor Growth InhibitionMedian SurvivalReference
[⁶⁷Cu]Cu-SAR-BBNPC-3 Prostate Cancer6 x 24 MBq doses93.3% at day 19>54 days (vs. 34.5 days control) mdpi.com
[⁶⁷Cu]Cu-Trastuzumab-p-SCN-BnTE1PAHER2-Positive Gastric Cancer20 MBq81%74 days (vs. 31 days control) acs.org
[⁶⁷Cu]CuSarTATEAR42J Neuroendocrine Tumor5 MBq single dose75% at day 721 days (vs. 12 days control) researchgate.net
⁶⁷Cu-chCE7aglSKOV3ip Ovarian Cancer10.5 MBq single doseSignificant reductionSignificantly prolonged aacrjournals.org
[⁶⁷Cu]CuSar-trastuzumabSKOV-3 HER2+ Tumor9.0 MBq single dose119% at day 18102 days (vs. 32 days control) rsc.org
Dose-Response Relationships in Animal Models

Dose-escalation studies are fundamental to establishing the relationship between the administered dose of a ⁶⁷Cu-radiopharmaceutical and its therapeutic effect, as well as identifying potential toxicities.

A study on ovarian cancer metastasis revealed that a single low dose of 4 MBq of ⁶⁷Cu-chCE7agl reduced tumor growth but did not significantly prolong survival, whereas a higher 10.5 MBq dose achieved both. aacrjournals.org For HER2+ tumors, a clear dose response was observed with [⁶⁷Cu]CuSar-trastuzumab; a 4.5 MBq dose inhibited tumor growth by 88%, while a 6.7 MBq dose resulted in 120% inhibition. rsc.org

Pretargeted radioimmunotherapy studies using [⁶⁷Cu]Cu-MeCOSar-Tz in a colorectal carcinoma model also showed a dose-dependent therapeutic response with injected activities of 18.5, 37.0, and 55.5 MBq. pnas.org The table below details the dose-response relationships observed in various preclinical models.

CompoundCancer ModelDoses AdministeredObserved Dose-ResponseReference
[⁶⁷Cu]Cu-Trastuzumab-p-SCN-Bn-TE1PAHER2-Positive Gastric Cancer10 MBq, 20 MBqHigher dose led to greater tumor inhibition and survival. acs.org
⁶⁷Cu-chCE7aglOvarian Cancer Metastasis4 MBq, 10.5 MBq10.5 MBq dose significantly prolonged survival, unlike the 4 MBq dose. aacrjournals.org
[⁶⁷Cu]Cu-SAR-bisRGDPancreatic Ductal Adenocarcinoma~11, 22, 37 MBqImproved overall survival to 25 days vs 14 days for control. snmjournals.org
[⁶⁷Cu]Cu-5B1Pancreatic Ductal Adenocarcinoma~4, 11, 18 MBqEnhanced overall survival to 32 days vs 14 days for control. snmjournals.org
[⁶⁷Cu]CuSar-trastuzumabSKOV-3 HER2+ Tumor4.5 MBq, 6.7 MBq, 9.0 MBqIncreased tumor inhibition with higher doses (88%, 120%, 119% respectively). rsc.org
[⁶⁷Cu]Cu-MeCOSar-Tz (PRIT)Colorectal Carcinoma18.5, 37.0, 55.5 MBqDose-dependent therapeutic response observed. pnas.org

Preclinical Dosimetry and Radiobiological Modeling

Preclinical dosimetry involves calculating the absorbed radiation dose in tumors and healthy organs in animal models, which is essential for predicting therapeutic efficacy and potential toxicity.

Absorbed Dose Calculations in Animal Organs and Tumors (e.g., OLINDA/EXM software)

Software such as OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) is commonly used to estimate absorbed doses based on biokinetic data obtained from preclinical studies. nih.govresearchgate.net

In a feasibility study of a ⁶⁷Cu/⁶⁴Cu mixture, the OLINDA/EXM software was used with the ICRP 53 biokinetic model for CuCl₂ to estimate the contribution of each copper radioisotope to the human-absorbed dose. nih.govresearchgate.net The absorbed dose to healthy organs and the effective dose per unit of administered activity of ⁶⁷CuCl₂ were found to be higher than those of ⁶⁴CuCl₂. nih.gov

For [⁶⁷Cu]Cu-NODAGA-TATE variants, absorbed doses in tumors and kidneys were calculated using the sphere model in Olinda 2.2.3. thno.org Treatments with 50 MBq of these variants resulted in absorbed tumor doses ranging from 7.82 to 40.2 Gy. thno.org A study on [⁶⁴Cu/⁶⁷Cu]Cu-SARTATE in human subjects with meningioma used OLINDA/EXM to estimate normal-organ dosimetry. snmjournals.org The highest estimated organ doses were in the spleen, followed by the kidneys, liver, adrenals, and small intestine. snmjournals.org

The table below provides examples of absorbed dose calculations from preclinical and clinical studies.

Compound/MixtureModel/SoftwareKey Dosimetric FindingsReference
⁶⁷Cu/⁶⁴CuCl₂ MixtureOLINDA/EXM, ICRP 53 modelAbsorbed dose of ⁶⁷CuCl₂ is higher than ⁶⁴CuCl₂ in healthy organs. nih.govresearchgate.net
[⁶⁷Cu]Cu-NODAGA-TATE variantsOlinda 2.2.3 (sphere model)50 MBq treatments yielded absorbed tumor doses of 7.82-40.2 Gy. thno.org
[⁶⁴Cu/⁶⁷Cu]Cu-SARTATEOLINDA/EXMHighest estimated organ doses in spleen, kidneys, and liver. snmjournals.org

Cellular Dosimetry and Microdosimetric Considerations (e.g., MIRDcell code)

Cellular dosimetry focuses on the distribution of absorbed dose at the cellular and subcellular levels, which is critical for understanding the radiobiological effects of radionuclides like ⁶⁷Cu. The MIRDcell software is a tool used for such calculations. nih.govnih.gov

A study comparing the biological damage from ⁶⁷Cu and ⁶⁴Cu used the MIRDcell code to determine cellular radiation absorbed doses and the surviving fraction of cells in a 3D multicellular cluster. nih.govresearchgate.net The results indicated that the biological damage caused per decay of ⁶⁷Cu is greater than that of ⁶⁴Cu. nih.gov MIRDcell models the radiation dose to cellular compartments (nucleus, cytoplasm, cell membrane) for both isolated and clustered cells. nih.gov This is particularly important as radiopharmaceuticals can be non-uniformly distributed within tissues. unipd.it

Simulations using MIRDcell and Monte Carlo N-Particle (MCNP) have been performed to calculate S values (absorbed dose per unit cumulated activity) for ⁶⁴Cu, a theranostic partner of ⁶⁷Cu. snmjournals.orgresearchgate.net These studies showed good agreement between the two methods and highlighted that localizing the radionuclide within the cell nucleus increases the dose to the nucleus, especially in single cells. snmjournals.org

Correlation of Preclinical Dosimetry with Therapeutic Efficacy

The fundamental principle of radionuclide therapy is to deliver a cytotoxic level of radiation to tumor cells while minimizing damage to healthy tissues. Preclinical dosimetry plays a pivotal role in establishing the relationship between the absorbed radiation dose and the resultant therapeutic effect. This is a critical step in the development of Copper-67 (Cu-67) based radiopharmaceuticals, as it provides the foundational data for predicting therapeutic success and guiding clinical trial design.

In preclinical studies involving Cu-67, a clear dose-dependent therapeutic response is often observed. For instance, in studies using mice with HER2+ xenografts, treatment with ⁶⁷Cu-labeled pertuzumab resulted in tumor growth inhibition that was directly related to the administered dose of the radionuclide. researchgate.netnih.gov Similarly, a dose-dependent therapeutic effect was noted in a murine model of colorectal cancer using ⁶⁷Cu-MeCOSar-Tz, where increasing the administered activity led to a longer median survival time. pnas.org

The absorbed dose to the tumor is a key determinant of efficacy. Preclinical investigations with various Cu-67 labeled agents have demonstrated that higher tumor-absorbed doses correlate with better therapeutic outcomes. In a study on neuroendocrine tumors, ⁶⁷Cu-CuSarTATE was compared with ¹⁷⁷Lu-LuTATE. Seven days after a single administration of 5 MBq of ⁶⁷Cu-CuSarTATE, tumor growth was inhibited by 75% compared to the control group. researchgate.net Another study involving HER2-positive tumors treated with ⁶⁷Cu-SAR-trastuzumab showed significant tumor growth inhibition at administered activities of 4.5, 6.7, and 9.0 MBq, with the higher doses leading to a reduction in tumor size. claritypharmaceuticals.com

The following table summarizes the relationship between administered activity and therapeutic response in a preclinical model of HER2-expressing tumors (SKOV-3 xenograft) treated with a single dose of ⁶⁷Cu-SAR-trastuzumab.

Table 1: Therapeutic Efficacy of ⁶⁷Cu-SAR-trastuzumab in a HER2-Positive Tumor Model

Administered Activity (MBq) Tumor Growth Inhibition at Day 18 Outcome at Day 18
4.5 88% Slowing of tumor growth
6.7 120% Reduction in tumor size
9.0 119% Reduction in tumor size

Data sourced from a preclinical study on HER2-expressing tumors (SKOV-3 xenograft). claritypharmaceuticals.com

Furthermore, the specific activity of the ⁶⁷Cu-labeled radiopharmaceutical can influence its therapeutic efficacy. Studies have shown that formulations with higher specific activity can lead to greater tumor size reduction. researchgate.netnih.gov This is attributed to a higher concentration of radioactivity being delivered to the tumor for a given amount of the targeting molecule. nih.gov

Quantitative imaging techniques, such as SPECT, which is feasible with Cu-67 due to its gamma emissions, allow for the in vivo quantification of radioactivity concentration in tumors and organs over time. nih.govthno.orgmdpi.com This data is crucial for calculating the absorbed dose. By correlating these dosimetric calculations with the observed therapeutic responses, such as tumor volume reduction and increased survival, researchers can establish a dose-response relationship. pnas.orgthno.org For example, SPECT imaging of mice treated with ⁶⁷Cu-labeled pertuzumab showed a clear correlation between the administered dose, the resulting radioactivity concentration in the tumor, and the extent of tumor burden reduction. nih.gov

The ability to perform dosimetry is a significant advantage of Cu-67, as it enables the prediction of therapeutic efficacy and the personalization of treatment regimens. thno.orgsnmjournals.org The theranostic pairing of Cu-67 with a diagnostic copper radioisotope like Copper-64 (Cu-64) further enhances this capability, allowing for pre-therapeutic imaging and dosimetry to guide the subsequent therapy with Cu-67. snmjournals.orgrsc.orgthno.orgnih.gov

The following table presents data from a preclinical study comparing the tumor uptake of two different Cu-67 labeled radioligands in a mouse model.

Table 2: Comparison of Tumor Uptake for Different ⁶⁷Cu-Radioligands

Radioligand Tumor Uptake (Compared to [¹⁷⁷Lu]Lu-DOTA-TATE) Effective Half-Life in Tumor Cumulated Activity (Compared to [¹⁷⁷Lu]Lu-DOTA-TATE)
[⁶⁷Cu]Cu-NODAGA-TATE Similar 8.32 h 78% lower
[⁶⁷Cu]Cu-NODAGA-cLAB4-TATE Increased by 60% Not specified Not specified

Data from a preclinical study in an SSTR2-positive mouse pheochromocytoma model. thno.org

Vi. Advanced Imaging Research with Copper 67

Single-Photon Emission Computed Tomography (SPECT) Imaging Development

The development of SPECT imaging protocols for Cu-67 is crucial for leveraging its full theranostic potential. This involves optimizing various acquisition parameters and rigorously assessing the quality of the resulting images.

The primary gamma emission of Cu-67 at 185 keV necessitates careful optimization of SPECT acquisition protocols to ensure high-quality imaging. osti.gov A critical aspect of this optimization is the selection of the appropriate collimator.

Research has shown that for the 185 keV gamma emission of Cu-67, a medium-energy (ME) collimator provides superior image quality compared to a low-energy high-resolution (LEHR) collimator. osti.govresearchgate.net The ME collimator, typically recommended for radionuclides like Lutetium-177 (B1209992) (with a 208 keV emission), offers better scatter rejection for the higher energy photons of Cu-67. osti.govnih.gov In contrast, LEHR collimators are generally optimized for lower-energy isotopes such as Technetium-99m (140 keV). nih.gov The use of an ME collimator with Cu-67 results in images with reduced artifacts and improved uniformity, which is crucial for accurate diagnosis and dosimetry. osti.govosti.gov

Energy window settings are another key parameter. Studies have successfully utilized a 20% energy window centered around the 185 keV photopeak for quantitative SPECT imaging of Cu-67. snmjournals.orgsnmjournals.org Some protocols also incorporate upper and lower 15% scatter windows to further refine the image data.

Here is a table summarizing typical acquisition parameters for Cu-67 SPECT imaging:

ParameterSettingRationale
Collimator Medium Energy (ME)Optimal for the 185 keV gamma emission of Cu-67, providing better scatter rejection than LEHR collimators. osti.govnih.gov
Energy Window 15-20% centered at 185 keVCaptures the primary photopeak for imaging. snmjournals.orgsnmjournals.org
Scatter Correction Upper and lower scatter windowsImproves image contrast and quantitative accuracy.
Orbit 180° non-circularAdapts to patient contour for improved resolution.
Projections 60 views per detector headEnsures sufficient angular sampling for reconstruction.

Preclinical studies are fundamental to evaluating the imaging performance of Cu-67. The assessment of image quality and spatial resolution in small-animal SPECT systems provides insights into the radionuclide's potential for clinical translation.

Investigations have demonstrated that Cu-67 can produce high-quality SPECT images that are adequate for identifying tumors. osti.gov When compared to other commonly used radionuclides, the reconstructed images of Cu-67 are similar in quality to those acquired with Lutetium-177. researchgate.net However, the spatial resolution of SPECT imaging with Cu-67 is inherently lower than that of Positron Emission Tomography (PET) with its counterpart, Copper-64. snmjournals.org This difference can result in the apparent volume of lesions being larger in SPECT images. snmjournals.org

In preclinical systems, the spatial resolution of Cu-67 SPECT has been measured to be in the sub-millimeter range. For instance, one study using a small-animal system with a medium-energy pinhole collimator was able to resolve 2.4 mm rods in a Derenzo-style phantom, but not rods of 1.6 mm or smaller. osti.gov Another study reported an effective spatial resolution of 0.83 mm for Cu-67, which was superior to the 0.95 mm resolution achieved with Lutetium-177 under similar conditions. thno.org This highlights the potential for high-resolution preclinical imaging with Cu-67.

The following table presents a comparison of spatial resolution for different copper isotopes in preclinical imaging:

IsotopeImaging ModalitySystemAchievable ResolutionReference
Copper-67 SPECTSmall-animal system with ME pinhole collimatorCan resolve 2.4 mm structures osti.gov
Copper-67 SPECTMediso nanoScan® SPECT/CT with multi-pinhole collimators0.83 mm thno.org
Copper-64 PETmicroPET-R4Comparable to 18F nih.gov

Phantom-based studies are indispensable for characterizing the performance of SPECT systems for Cu-67 imaging. These studies utilize standardized phantoms to objectively measure key imaging parameters like spatial resolution, contrast, and uniformity.

The Derenzo phantom , with its pattern of rods of varying diameters, is commonly used to assess spatial resolution. osti.gov As mentioned previously, studies with Cu-67 and a Derenzo phantom have determined the limits of spatial resolution in preclinical systems. osti.gov

Anthropomorphic phantoms , which mimic the human torso, are used to evaluate image quality and quantitative accuracy in a more clinically relevant context. osti.govresearchgate.net In one such study, an anthropomorphic chest phantom containing spheres of different sizes to simulate tumors was imaged with Cu-67. The results showed that the spatial resolution in the reconstructed images resembled that of Technetium-99m and Lutetium-177. Recovery coefficients, which measure the accuracy of quantifying activity in small objects, ranged from approximately 0.4 for 10mm tumors to 0.8 for 37mm tumors. This indicates that while smaller lesions may have their activity underestimated due to partial volume effects, larger tumors can be quantified with reasonable accuracy.

Quantitative SPECT (qSPECT) aims to provide absolute measurements of radioactivity concentration in tissues, which is crucial for dosimetry and treatment planning. Methodologies for quantitative Cu-67 SPECT are being actively developed and validated.

These methods involve a series of corrections to the acquired data, including:

Attenuation correction: Using CT-based attenuation maps to correct for the absorption of photons within the body. snmjournals.org

Scatter correction: Employing techniques like the transmission-dependent scatter correction to remove counts from scattered photons. snmjournals.org

Dead-time correction: Correcting for the inability of the detector to register all incoming photons at high count rates. snmjournals.org

Camera sensitivity calibration: Using a known activity source to convert counts to absolute activity units. snmjournals.org

Studies have demonstrated the feasibility of accurate quantitative SPECT for Cu-67. snmjournals.org For example, a study using a NEMA IEC body phantom showed an average difference between true and measured total phantom activity of -2.1% and -1.7% for the background concentration. snmjournals.org The accuracy of quantification based on activity concentration in a standard has been measured to be within 7% of the true values on average. snmjournals.org These findings support the use of Cu-67 SPECT for obtaining reliable biodistribution data and performing patient-specific dosimetry. snmjournals.orgmediso.com

Phantom-Based Imaging Studies for System Characterization (e.g., Derenzo phantom, anthropomorphic phantoms)

Integration with Hybrid Imaging Modalities

The integration of SPECT with other imaging modalities, particularly Computed Tomography (CT), in hybrid systems significantly enhances the diagnostic value of Cu-67 imaging.

Preclinical SPECT/CT systems are invaluable tools for research with Cu-67. mediso.com The fusion of functional SPECT data with the high-resolution anatomical information from CT allows for precise localization of radiopharmaceutical uptake within the body. researchgate.net

This anatomical co-registration is essential for:

Accurate organ and tumor delineation: The clear anatomical context provided by CT aids in the precise definition of regions of interest for quantitative analysis. snmjournals.org

Improved biodistribution analysis: Researchers can confidently assign radiotracer uptake to specific tissues and organs. mediso.com

Attenuation correction: The CT data is used to generate attenuation maps for more accurate SPECT quantification. snmjournals.org

Numerous preclinical studies have successfully employed SPECT/CT for imaging Cu-67-labeled compounds. osti.govmediso.commediso.com These studies have demonstrated the ability to visualize and quantify the uptake of these agents in tumors and other tissues, providing crucial data for the development of new theranostic agents. mediso.com The enhanced quantitative accuracy and anatomical detail offered by SPECT/CT are critical for translating promising preclinical findings into clinical applications. researchgate.net

Theranostic Imaging Principles in Preclinical Research

In the realm of preclinical oncology research, theranostics represents a paradigm shift towards personalized medicine, integrating diagnostic imaging and radionuclide therapy. Copper-67 (Cu-67) has emerged as a radionuclide of significant interest within this field due to its unique decay characteristics. These properties enable it to function both as a therapeutic agent and as an imaging probe, either on its own or in concert with its diagnostic counterpart, Copper-64 (Cu-64).

The therapeutic potential of Copper-67 is primarily attributed to its emission of beta particles. However, its decay process also releases gamma rays, which are pivotal for non-invasive, real-time monitoring of its biodistribution. This dual-emission characteristic allows Cu-67 to function as a standalone theranostic agent. thno.orgresearchgate.netmdpi.com

The principal gamma emissions of Cu-67 occur at energies of 93 keV (16.1% abundance) and 185 keV (48.7% abundance). thno.orgmdpi.compnas.orgresearchgate.netnih.gov These emissions are well-suited for Single-Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality. mdpi.comnih.govnih.govresearchgate.net By performing SPECT imaging during the course of preclinical therapy studies, researchers can visualize the localization of the Cu-67 labeled compound. This provides critical data on whether the therapeutic agent is accumulating within the target tumor tissue and clearing from healthy, non-target organs. thno.orgresearchgate.net

The ability to image the therapeutic agent directly allows for:

Verification of Tumor Targeting: Confirming that the radiopharmaceutical reaches its intended target.

In Vivo Dosimetry: Quantifying the amount of radiation absorbed by both the tumor and healthy tissues, which is crucial for evaluating efficacy and potential toxicity in research settings. thno.orgnih.govnih.gov

Preclinical studies have successfully demonstrated this principle. In a study involving a HER2-positive xenograft model, tumors were clearly visualized by SPECT imaging using a 67Cu-labeled pertuzumab antibody even at five days post-injection. researchgate.net Another research investigation using [67Cu]-NOTA-PEG2Nle-CycMSHhex showed distinct visualization of melanoma lesions via SPECT. acs.org Research indicates that using medium energy (ME) collimators for SPECT imaging yields the best image quality from Cu-67's primary 185 keV gamma emission, producing images with quality comparable to the established therapeutic radionuclide Lutetium-177. nih.gov The higher abundance of gamma photons from Cu-67 compared to Lutetium-177 may also offer higher sensitivity in SPECT imaging. thno.org

Property Value Significance in Diagnostic Monitoring
Gamma Ray Energy 93 keV, 185 keV mdpi.comnih.govSuitable for detection by standard SPECT cameras.
Gamma Ray Abundance 16.1% (93 keV), 48.7% (185 keV) mdpi.comresearchgate.netProvides sufficient photon flux for high-quality imaging.
Imaging Modality Single-Photon Emission Computed Tomography (SPECT) nih.govresearchgate.netAllows for 3D visualization of radiopharmaceutical distribution.
Half-life 2.58 days (61.8 hours) researchgate.netpnas.orgnih.govnih.govLong enough to image the biodistribution of molecules with slow pharmacokinetics, like monoclonal antibodies. mdpi.comnih.gov

This table presents the key decay properties of Copper-67 that are leveraged for in vivo diagnostic monitoring in preclinical research.

A cornerstone of modern theranostics is the use of "matched pairs" of radionuclides—one for diagnosis and one for therapy. The combination of Copper-64 (Cu-64) and Copper-67 (Cu-67) is often cited as a "perfect pairing" for this purpose. claritypharmaceuticals.comsnmjournals.org This is because they are isotopes of the same element, and therefore, are chemically identical. nih.govnih.govsnmjournals.org

This identical chemistry ensures that when chelated and attached to the same targeting molecule, both the diagnostic Cu-64 agent and the therapeutic Cu-67 agent exhibit the same biological behavior, including pharmacokinetics and biodistribution. claritypharmaceuticals.comsnmjournals.orgrsc.org This "like-for-like" approach is a significant advantage, as the diagnostic images obtained can accurately predict the subsequent behavior of the therapeutic dose. rsc.orgsnmjournals.org

Copper-64 for PET Imaging: Cu-64 decays via positron emission (β+), making it ideal for the high-resolution, high-sensitivity imaging modality of Positron Emission Tomography (PET). researchgate.netnih.govrsc.org Its 12.7-hour half-life is convenient for centralized manufacturing and allows for flexible imaging schedules. snmjournals.orgsnmjournals.org

Pre-Therapy Assessment: In preclinical research, a PET scan using a Cu-64 labeled compound is performed first. This scan serves multiple purposes:

Patient Selection: It identifies which subjects have tumors that express the specific target, confirming they are suitable candidates for the corresponding Cu-67 therapy. rsc.orgiaea.org

Dosimetry Planning: The quantitative data from the PET scan can be used to calculate the expected radiation dose to the tumor and critical organs from the Cu-67 therapy, allowing for precise treatment planning. snmjournals.orgsnmjournals.orgresearchgate.net

This strategy has been explored in numerous preclinical and early-phase clinical studies. Research using [64Cu/67Cu]Cu-SARTATE for neuroendocrine tumors and meningiomas demonstrated that the PET imaging with the Cu-64 version accurately guided the subsequent therapy with the Cu-67 version, with both showing near-identical tumor targeting. snmjournals.org Similar successful applications of this theranostic pair principle have been reported in preclinical models of prostate cancer using agents like [64Cu/67Cu] SAR-bisPSMA and breast cancer with [64Cu/67Cu]CuSar-trastuzumab. rsc.orgisotopes.govappliedradiationoncology.com

Radionuclide Half-Life Decay Mode Primary Role in Theranostic Pair Imaging Modality
Copper-64 (Cu-64) 12.7 hours researchgate.netiaea.orgβ+ (Positron Emission), EC, β- iaea.orgPre-therapy diagnostic imaging and dosimetry. snmjournals.orgsnmjournals.orgresearchgate.netPET researchgate.netnih.gov
Copper-67 (Cu-67) 61.8 hours researchgate.netnih.govβ- (Beta Emission), γ researchgate.netnih.govTargeted radionuclide therapy. researchgate.netnih.govSPECT researchgate.netnih.gov

This table compares the properties and roles of Copper-64 and Copper-67 as a strategic theranostic pair in a research context.

While the pairing strategy with Cu-64 is powerful, Copper-67 also possesses the qualities of an "intrinsic" or "single-radionuclide" theranostic agent. thno.orgresearchgate.netnih.gov This means a single Cu-67 atom provides the emissions necessary for both therapy and imaging, a highly desirable feature in radiopharmaceutical research. iaea.org

Therapeutic Action (β- Emission): Cu-67 decays by emitting β- particles with a mean energy of 141 keV. thno.orgmdpi.com These particles travel short distances in tissue, depositing their energy and causing localized damage to cancer cells.

Diagnostic Imaging (γ Emission): Simultaneously, Cu-67 emits gamma rays (93 keV and 185 keV) that can be detected externally by a SPECT camera. thno.orgmdpi.com

This intrinsic theranostic capability allows researchers to directly visualize the therapeutic agent as it performs its function. This approach simplifies the radiopharmaceutical development process, as only one agent needs to be synthesized and evaluated. It provides a direct link between the observed image and the location of the therapeutic effect, enabling real-time monitoring of treatment delivery and facilitating accurate in vivo dosimetry. thno.orgnih.gov

Vii. Emerging Research Avenues and Future Directions for Copper 67 Studies

Exploration of Novel Molecular Targeting Strategies

Current research is actively exploring new and improved molecules to deliver Cu-67 to cancer cells with greater precision and effectiveness. These strategies aim to overcome the limitations of existing targeting agents and enhance tumor uptake and retention of the radionuclide.

The prostate-specific membrane antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. snmjournals.org While initial PSMA-targeting radioligands have shown success, next-generation ligands are being developed for Cu-67 to improve performance. researchgate.net A key objective is to create ligands that form highly stable complexes with copper isotopes. snmjournals.org

One area of innovation is the creation of bivalent or dual-targeted ligands. For example, SAR-bisPSMA was designed with two PSMA-targeting glutamate-urea-lysine motifs. snmjournals.orgclaritypharmaceuticals.com This bivalent structure was developed to increase the amount of the radiopharmaceutical that accumulates and is retained in tumors over time compared to monovalent ligands. claritypharmaceuticals.com Preclinical studies with [64Cu]Cu(SarbisPSMA) demonstrated higher tumor uptake and retention compared to its monovalent counterpart. nih.gov The subsequent therapeutic efficacy of [67Cu]Cu(SarbisPSMA) was found to be equivalent to [177Lu]Lu(PSMAI&T) in a prostate cancer mouse model, validating its potential for clinical assessment. snmjournals.org

Another strategy involves modifying ligands to include an albumin-binding moiety. This approach is exemplified by RPS-085, which conjugates a PSMA-targeting component with an albumin-binding group and a MeCOSar chelator for stable copper complexation. snmjournals.org The design aims to leverage the long circulation time of albumin to enhance tumor accumulation. Studies with the diagnostic counterpart, [64Cu]RPS-085, showed high and persistent tumor uptake with favorable tumor-to-kidney ratios, suggesting strong potential for the therapeutic application of [67Cu]RPS-085. snmjournals.org

Table 1: Next-Generation Copper-67 PSMA Ligands

LigandKey FeatureChelatorRationale / Reported FindingsReference
[67Cu]Cu(SarbisPSMA)Bivalent (two PSMA-targeting motifs)Sarcophagine (Sar)Designed to increase tumor uptake and retention. Antitumor activity was equivalent to [177Lu]Lu(PSMAI&T) in a preclinical model. snmjournals.orgclaritypharmaceuticals.com
[67Cu]RPS-085Monovalent with albumin-binding groupSarcophagine (MeCOSar)Designed for high stability and optimal in vivo properties. [64Cu]RPS-085 showed high, sustained tumor uptake and excellent tumor-to-background ratios. snmjournals.org

Porphyrins are being investigated as effective chelating agents for labeling antibodies with Cu-67. nih.gov These synthetic molecules can be chemically modified and coupled to monoclonal antibodies that target specific tumor antigens. tandfonline.com Methods have been developed to activate the porphyrin for coupling with an antibody, followed by labeling the resulting conjugate with Cu-67 in an aqueous solution. nih.gov

Research has focused on optimizing the coupling reactions by adjusting parameters such as pH, reagent concentrations, and reaction times to maximize the linkage to the antibody monomer. nih.gov Characterization of these conjugates has shown that the porphyrin label attaches randomly to the IgG molecule. nih.gov In some studies, the antigen-binding capacity of the antibody was unaltered or only slightly lowered after conjugation. nih.gov

However, the chemical modification process can present challenges. Studies using the anti-renal cell carcinoma monoclonal antibody A6H found that the synthetic protocol could lead to protein aggregation. tandfonline.com The degree of aggregation was influenced by the number of porphyrins attached per antibody and their metallation status. tandfonline.com For instance, conjugating the porphyrin N-bzHCS3P to the A6H antibody resulted in 29% aggregation, which increased after metallation. tandfonline.com Despite these challenges, designer porphyrins that are water-soluble and bioconjugatable continue to be developed and evaluated for their potential in creating Cu-67 based radioimmunotherapeutics. snmjournals.org

Table 2: Findings in Porphyrin-Antibody Conjugate Research

Porphyrin/Antibody SystemKey FindingImpact on ImmunoreactivityObserved ChallengesReference
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl) porphine (B87208) with IgGMethods developed to successfully couple porphyrin to various antibody species and label with Cu-67.Antigen binding capacities were unaltered or slightly lowered.Not specified. nih.gov
N-bzHCS3P with A6H mAbImmunoconjugate retained 75-85% of the immunoreactivity of the unmodified antibody.Some loss of immunoreactivity observed, particularly with antibody fragments.Significant protein aggregation (29-71%) occurred during chemical modification steps. tandfonline.comtandfonline.com
Porphyrin-NHS ester with TrastuzumabPorphyrins can be readily bioconjugated and effectively radiolabeled with copper-64.[64Cu]Cu-Por-Trastuzumab accumulated preferentially in HER2+ tumors.Not specified. snmjournals.org

Targeting somatostatin (B550006) receptors (SSTRs), particularly SSTR2 which is overexpressed in neuroendocrine neoplasms, is a clinically validated strategy for radionuclide therapy. nih.gov Researchers are investigating new Cu-67 labeled SSTR ligands to improve upon existing therapies. nih.govnih.gov Copper-67 SARTATE was the first Cu-67 labeled drug to enter clinical trials, targeting SSTR-expressing tumors like meningioma and neuroblastoma. openmedscience.com

More recent preclinical research has evaluated novel TATE variants designed for enhanced performance with radiocopper. One such study investigated [67Cu]Cu‑NODAGA-cLAB4‑TATE, a ligand that incorporates an albumin-binding domain. nih.govmediso.com When compared to [67Cu]Cu-NODAGA-TATE (without the albumin binder) and the clinical reference [177Lu]Lu‑DOTA-TATE, the albumin-binding version showed prolonged blood retention. mediso.com This resulted in a 60% higher tumor uptake and extended tumor retention for [67Cu]Cu‑NODAGA-cLAB4‑TATE, leading to a four-fold higher cumulated activity in the tumor compared to the non-albumin-binding copper ligand and demonstrating equivalent therapeutic efficacy to [177Lu]Lu‑DOTA-TATE in a mouse model. nih.govmediso.com Furthermore, the Cu-67 labeled variants provided superior count rates and spatial resolution in SPECT imaging compared to the lutetium-177 (B1209992) based agent. mediso.com

Table 3: Preclinical Comparison of SSTR2 Radioligands

RadioligandKey FeatureTumor Uptake/RetentionBlood ClearanceReference
[67Cu]Cu‑NODAGA-TATEStandard TATE peptide with NODAGA chelatorBaselineRapid (Effective half-life: ~0.8 h) mediso.com
[67Cu]Cu‑NODAGA-cLAB4‑TATEIncludes an albumin-binding domain (cLAB4)60% higher uptake and extended retention (Effective half-life: 14.6 h) compared to the standard Cu-67 TATE variant.Prolonged (Biphasic clearance: 2.15 h and 29.0 h) mediso.com
[177Lu]Lu‑DOTA-TATEClinical reference standardComparable cumulated tumor activity to [67Cu]Cu‑NODAGA-cLAB4‑TATE.Rapid (Effective half-life: ~0.8 h) mediso.com

Research on Porphyrin-Antibody Conjugates

Advancements in Pretargeted Radioimmunotherapy (PRIT) with Copper-67

Pretargeted radioimmunotherapy (PRIT) is an advanced strategy designed to circumvent the problems associated with the long circulation time of directly radiolabeled antibodies, which can lead to high radiation doses to healthy tissues. pnas.orgresearchgate.net This approach decouples the antibody from the radionuclide by administering them sequentially. pnas.org First, an antibody modified with a reactive tag is injected and allowed to accumulate at the tumor and clear from the bloodstream. researchgate.net Subsequently, a small, rapidly clearing radiolabeled molecule that specifically reacts with the antibody tag is administered. nih.gov

A key technology enabling modern PRIT is bioorthogonal "click chemistry," which involves reactions that are rapid, selective, and occur efficiently under biological conditions. acs.org For Cu-67 PRIT, researchers have leveraged the inverse electron-demand Diels-Alder reaction between a trans-cyclooctene (B1233481) (TCO)-bearing antibody and a tetrazine (Tz)-based radioligand. pnas.orgnih.gov This reaction is among the fastest bioorthogonal reactions known, making it ideal for in vivo applications. nih.gov

In a preclinical model of colorectal cancer, an immunoconjugate of the huA33 antibody modified with TCO (huA33-TCO) was administered to mice. pnas.org After a 72-hour interval to allow for tumor targeting and blood clearance, a 67Cu-labeled tetrazine radioligand, [67Cu]Cu-MeCOSar-Tz, was injected. pnas.org The subsequent "click" reaction at the tumor site led to a dose-dependent therapeutic response. pnas.orgnih.gov This approach effectively delivers the therapeutic radionuclide to the tumor while minimizing systemic exposure. pnas.org

The availability of both a positron-emitting imaging isotope (Cu-64) and a beta-emitting therapeutic isotope (Cu-67) of the same element allows for a powerful theranostic approach within PRIT. mdpi.compnas.org This dual-isotope strategy uses the chemically identical Cu-64 for PET imaging to predict and monitor the therapeutic efficacy of Cu-67. pnas.orgnih.gov

This concept was demonstrated using the huA33-TCO PRIT system. pnas.org A longitudinal therapy experiment was conducted where tumor-bearing mice first received the huA33-TCO antibody. This was followed 72 hours later by an injection of the diagnostic agent, [64Cu]Cu-MeCOSar-Tz, for PET imaging. pnas.orgresearchgate.net Twenty-four hours after that, the therapeutic agent, [67Cu]Cu-MeCOSar-Tz, was administered. pnas.org The study found a clear correlation between the tumoral uptake of the Cu-64 radioligand observed on PET images and the subsequent therapeutic response to the Cu-67 radioligand. nih.gov This demonstrates that Cu-64 based PET imaging can accurately predict the efficacy of Cu-67 PRIT, enabling better patient selection and treatment planning in future clinical applications. pnas.orgnih.gov

Table 4: Dual Isotope (Cu-64/Cu-67) PRIT Protocol Example

StepAgent AdministeredPurposeTime PointReference
1huA33-TCO (Antibody-TCO conjugate)Tumor pretargeting0 hours pnas.org
2[64Cu]Cu-MeCOSar-Tz (Diagnostic radioligand)Theranostic PET imaging to predict efficacy72 hours pnas.orgresearchgate.net
3[67Cu]Cu-MeCOSar-Tz (Therapeutic radioligand)Therapeutic irradiation of the tumor96 hours pnas.org

Bioorthogonal Click Chemistry Applications in Preclinical PRIT

Research into High Specific Activity Copper-67 for Enhanced Therapeutic Indices

The therapeutic efficacy of radiopharmaceuticals is significantly influenced by their specific activity, which is the amount of radioactivity per unit mass of the substance. For Copper-67, achieving high specific activity is crucial as it allows for the delivery of a potent therapeutic dose without administering excessive amounts of the carrier molecule, which could lead to toxicity or undesirable pharmacological effects. researchgate.netsnmjournals.org Research has shown that Cu-67-labeled antibodies with higher specific activity result in greater tumor size reduction. snmjournals.orgresearchgate.net

Historically, the clinical advancement of Cu-67 has been hindered by the difficulty in producing it with high specific activity. researchgate.net However, recent breakthroughs, particularly in photonuclear production methods, have enabled the routine production of high specific activity Cu-67, reigniting interest in its therapeutic applications. researchgate.netisotopes.govnih.gov For instance, the U.S. Department of Energy (DOE) Isotope Program utilizes a photonuclear reaction at Argonne National Laboratory's Low-Energy Accelerator Facility (LEAF) to produce Cu-67 with a specific activity exceeding 50 curies per milligram (Ci/mg) and a radionuclidic purity of over 99%. isotopes.govisotopes.gov This level of purity and activity is a significant improvement over earlier production efforts and is sufficient for preclinical and clinical research. snmjournals.org

Studies have demonstrated that these advancements translate directly to improved radiolabeling efficiency and therapeutic outcomes in preclinical models. researchgate.net Researchers have achieved specific activities for Cu-67-labeled immunoconjugates in the range of 30–195 mCi/mg, a substantial increase from previously reported values of around 1 mCi/mg. snmjournals.org This progress is critical for developing effective Cu-67 based radioimmunotheranostics, which combine therapy and diagnostic imaging. researchgate.net

Interactive Data Table: Research Findings on High Specific Activity Cu-67

Production Method/SourceAchieved Specific ActivityRadionuclidic PurityReference
Photonuclear Reaction (68Zn(γ,p)67Cu) at Argonne National Laboratory (DOE)> 50 Ci/mg (>1.85 TBq/mg)> 99% isotopes.govisotopes.gov
Proton-induced Reaction (68Zn(p,2p)67Cu) at Brookhaven National Laboratory18.6 mCi/µg (688.2 MBq/µg)High, no other radionuclides detected in final product researchgate.net
Idaho Accelerator Center Production for Radioimmunotherapy Studies30 - 195 mCi/mg (for 67Cu-NOTA-Pertuzumab)Not specified snmjournals.org
Recent Breakthrough Production for Theranostic DevelopmentApproaching theoretical specific activity of 110.9 Ci/mg (4.10 TBq/mg)> 99% researchgate.net

Addressing Challenges in Production Scalability for Expanded Research Programs

Despite recent progress, the widespread use of Cu-67 in large-scale research and clinical trials is still constrained by challenges in production scalability. iaea.orgresearchgate.net A primary factor limiting its availability has been the reliance on production methods that are not easily scaled to meet growing demand. iaea.orginfn.it

The main production routes involve either nuclear reactors or particle accelerators, each with its own set of challenges. osti.govnih.gov

Accelerator-Based Production: High-energy proton cyclotrons are required for reactions like ⁶⁸Zn(p,2p)⁶⁷Cu, and such facilities are not widely available. researchgate.netiaea.orgunibe.ch While photonuclear production using electron accelerators is a promising alternative that can yield high-purity Cu-67, scaling up requires overcoming significant hurdles related to targetry. researchgate.netclaritypharmaceuticals.comiaea.org The targets, typically made of enriched zinc, must be able to withstand high-intensity beams and effectively dissipate large amounts of heat to prevent melting and ensure efficient radionuclide production. researchgate.net

Reactor-Based Production: Production in a nuclear reactor via the ⁶⁷Zn(n,p)⁶⁷Cu reaction necessitates a high flux of fast neutrons, which is only available in a limited number of specialized reactors. nih.govmdpi.com

Cost and Logistics: The starting material for many production routes is enriched zinc (e.g., ⁶⁸Zn or ⁷⁰Zn), which is costly. researchgate.netrroij.com This makes the development of efficient chemical separation and target material recovery processes mandatory for the economic sustainability of the production cycle. researchgate.netnih.gov Furthermore, logistical complexities associated with separating the isotope manufacturing from the final drug product manufacturing can cause delays and inefficiencies, impacting the supply chain for clinical studies. claritypharmaceuticals.com The international research community is actively focused on technological improvements and new infrastructures to enable larger and more reliable production of Cu-67 to support expanding research programs. iaea.orgosti.gov

Automation and Standardization of Research-Scale Production and Separation Processes

To improve the reliability, efficiency, and safety of Cu-67 production for research, significant efforts are being directed towards the automation and standardization of the production and separation processes. researchgate.net Manual chemical processing of irradiated targets is labor-intensive and can lead to variability in product quality and increased radiation exposure for personnel.

Automated systems are being developed to handle the complex chemical separation of minute quantities of Cu-67 from the much larger mass of the zinc target material. researchgate.netunibe.ch These systems often employ techniques like ion exchange chromatography, extraction chromatography, and electrodeposition. researchgate.netnih.goviaea.org

Key developments in this area include:

Automated Separation Modules: Researchers have developed semi-automated and fully automated modules that perform the multi-step chemical separation process within a shielded hot cell. nih.govunibe.ch For example, a system based on an evaporation technique followed by extraction chromatography has been developed to efficiently separate copper from irradiated zinc targets. unibe.ch

Microfluidic Systems: The use of microfluidics has been explored for the solvent extraction and back-extraction of copper from a large excess of zinc, offering a more controlled and efficient separation process. nih.gov

Standardized Procedures: The goal is to establish standardized, automated processes that are compliant with radiation protection guidelines and ensure the pharmaceutical quality of the final Cu-67 product. researchgate.net This includes automating the separation of Cu-67 from co-produced impurities and recovering the valuable enriched target material for reuse. researchgate.netnih.gov Spontaneous electrodeposition has been investigated as a simple and selective separation method that is amenable to automation and remote processing. nih.goviaea.org

The automation of these processes is advantageous as it can reduce separation time, minimize the introduction of contaminants, improve reproducibility, and ensure a consistent supply of high-quality Cu-67 for research applications. nih.govacs.org

Comprehensive Comparative Studies of Production Routes for Research Feasibility

A critical aspect of advancing Cu-67 research is the comprehensive evaluation and comparison of various production routes to determine their feasibility, cost-effectiveness, and suitability for different research needs. researchgate.netosti.govresearchgate.net The choice of production method directly impacts the yield, radionuclidic purity (especially the co-production of Cu-64), specific activity, and economic viability. nih.govrroij.com

The primary production reactions studied include:

Proton-Induced Reactions: The ⁶⁸Zn(p,2p)⁶⁷Cu reaction, which requires high-energy protons (>30 MeV), is a well-studied and promising route for producing large quantities of Cu-67. researchgate.netmdpi.comrroij.com However, it invariably co-produces the shorter-lived isotope Cu-64. nih.govmdpi.com The ⁷⁰Zn(p,α)⁶⁷Cu reaction can be performed with lower-energy medical cyclotrons and produces high-purity Cu-67 without Cu-64 contamination, but its yield is relatively low due to a smaller reaction cross-section, and the enriched ⁷⁰Zn target material is very expensive. nih.govrroij.commdpi.com

Deuteron-Induced Reactions: The ⁷⁰Zn(d,x)⁶⁷Cu reaction has been identified as a promising method to produce high-purity Cu-67 without significant Cu-64 co-production. nih.govnih.govresearchgate.net This route may be particularly suitable for future high-current linear accelerators. nih.govgoogle.com

Photonuclear Reactions: The ⁶⁸Zn(γ,p)⁶⁷Cu reaction, using high-energy photons from an electron accelerator, is an attractive method for producing large quantities of high-purity Cu-67. researchgate.netiaea.orgresearchgate.net This route avoids the co-production of many isotopic impurities, and electron accelerators can be more cost-effective and safer to operate than nuclear reactors or high-energy cyclotrons. researchgate.netkek.jp

Neutron-Induced Reactions: The ⁶⁷Zn(n,p)⁶⁷Cu reaction in a nuclear reactor can produce no-carrier-added Cu-67 but requires a high flux of fast neutrons. nih.govmdpi.com A significant challenge is the potential co-production of long-lived ⁶⁵Zn, especially if the target material is not highly enriched. mdpi.com

Interactive Data Table: Comparative Analysis of Main Cu-67 Production Routes

Production RouteTypical Particle/EnergyAdvantagesDisadvantagesReference
68Zn(p,2p)67CuProtons (35-100 MeV)Higher production yield, well-studied reactionRequires high-energy cyclotron, co-produces 64Cu iaea.orgnih.govrroij.com
70Zn(p,α)67CuProtons (< 30 MeV)High radionuclidic purity (no 64Cu), suitable for medical cyclotronsLow yield, very expensive enriched 70Zn target nih.govmdpi.comrroij.com
68Zn(γ,p)67CuPhotons (from 30-45 MeV electrons)High purity, potential for large-scale production, lower facility cost vs. high-energy cyclotronsRequires high-power electron accelerator, challenges with target heat dissipation researchgate.netiaea.orgresearchgate.net
70Zn(d,x)67CuDeuterons (16-26 MeV)Produces high-purity 67Cu without 64CuRequires deuteron (B1233211) accelerator, needs further development for high-current targets nih.govnih.gov
67Zn(n,p)67CuFast NeutronsProduces no-carrier-added 67CuRequires high-flux reactor, potential for long-lived 65Zn impurity nih.govmdpi.com

Q & A

Q. What are the fundamental nuclear properties of Cu-67, and how do they influence its application in radiopharmaceutical research?

Cu-67 is a synthetic radioisotope with a half-life of 61.83 hours, undergoing β⁻ decay to Zn-67. Its moderate half-life allows sufficient time for antibody conjugation, biodistribution, and therapeutic delivery while minimizing long-term radiation exposure. The β⁻ emission (max energy ~0.57 MeV) provides localized tumor cytotoxicity, and its low-energy gamma emissions (91–300 keV) enable SPECT imaging for real-time pharmacokinetic tracking . These dual diagnostic-therapeutic (theranostic) properties make it ideal for experimental designs requiring simultaneous imaging and therapy validation .

Q. What methodologies are used to produce Cu-67, and how do they affect isotopic purity and specific activity?

Cu-67 is primarily produced via proton bombardment of enriched Zn-68 or Zn-70 targets using cyclotrons (e.g., KAERI’s RFT-30 cyclotron) or photonuclear reactions (68Zn(γ,p)67Cu) in electron linear accelerators (e-Linac). Cyclotron methods yield Cu-67 with co-produced Cu-64 (t½ = 12.7 h), requiring post-irradiation purification to achieve >99% radionuclidic purity. In contrast, e-Linac methods reduce Cu-64 contamination, achieving 50–100× higher specific activity (MBq/µA) and longer expiry times, critical for preclinical studies requiring high-purity Cu-67 .

Q. How is Cu-67 conjugated to targeting vectors (e.g., antibodies), and what analytical techniques validate conjugation efficiency?

Cu-67 is conjugated to monoclonal antibodies (mAbs) or peptides via bifunctional chelators like TETA or DOTA. Radiolabeling protocols involve incubating Cu-67 with the chelator-antibody complex at controlled pH (4–6) and temperature (37°C). Quality control includes instant thin-layer chromatography (iTLC) to measure radiochemical purity (>95%) and size-exclusion HPLC to confirm molecular integrity. Autoradiography and gamma counting further validate tumor-targeting efficiency in vitro and in vivo .

Advanced Research Questions

Q. What challenges arise in achieving high specific activity and radionuclidic purity during Cu-67 production, and how can they be mitigated?

Key challenges include co-production of Cu-64 (via ⁶⁸Zn(p,2n)⁶⁷Cu) and Ga-67 impurities (from Zn-68 proton bombardment). Separation techniques exploit differences in half-lives (Cu-64: 12.7 h vs. Cu-67: 61.83 h) or gamma signatures (e.g., Ga-67 emits 93 keV vs. Cu-67’s 91 keV). KAERI developed a gamma spectroscopy-guided purification protocol, achieving >95% Cu-67 purity by selectively isolating decay products . e-Linac methods minimize impurities by avoiding neutron-rich pathways .

Q. How do pharmacokinetic models optimize Cu-67 dosing in preclinical studies, and what contradictions exist between in vitro and in vivo efficacy data?

Compartmental models track Cu-67 biodistribution using serial SPECT/CT imaging, correlating tumor uptake (%ID/g) with radiation dose (Gy/MBq). Discrepancies arise in vitro (e.g., 80% lung cancer cell death in KAERI’s assays ) versus in vivo, where nonspecific hepatic uptake and chelator instability reduce efficacy. For example, Cu-67-Lym-1 showed 30–50% tumor regression in patients but high liver retention (0.01–0.0125% ID/g), necessitating improved chelators (e.g., SAR-bisPSMA) to enhance tumor-to-background ratios .

Q. What criteria determine the selection of Cu-67 over other β⁻ emitters (e.g., I-131, Lu-177) in targeted radionuclide therapy?

Cu-67’s advantages include:

  • Physical properties : Lower β⁻ energy (0.57 MeV vs. I-131’s 0.81 MeV) reduces collateral damage to healthy tissue, while its shorter half-life (2.5 days vs. Lu-177’s 6.7 days) minimizes post-treatment monitoring duration .
  • Theranostic pairing : Cu-64 (t½ = 12.7 h) enables PET imaging pre-therapy, unlike I-131 or Lu-177, which lack imaging-matched isotopes . Limitations include limited availability and higher production costs compared to reactor-produced isotopes .

Q. How do researchers address the instability of Cu-67 chelator complexes in physiological environments?

Instability leads to Cu-67 dissociation and renal accumulation. Advanced chelators like SAR-TATE and SAR-bisPSMA incorporate cross-bridged macrocycles with higher thermodynamic stability (log K = 23.5 for Cu²⁺). In vivo stability is validated via challenge assays with competing metals (e.g., Zn²⁺) and serum incubation, followed by gamma counting to measure retained activity. Clarity Pharmaceuticals’ SAR technology reduced hepatic uptake by 40% in murine models compared to traditional DOTA conjugates .

Methodological Guidance

Q. Designing a theranostic study with Cu-64/Cu-67: What parameters ensure translational relevance?

  • Dosimetry : Calculate Cu-64 PET-derived tumor absorbed doses (Gy/MBq) to predict Cu-67 therapeutic efficacy .
  • Chelator consistency : Use identical chelators for both isotopes to ensure comparable biodistribution (e.g., SAR-TATE for neuroendocrine tumors) .
  • Timing : Administer Cu-67 within 48 hours of Cu-64 imaging to account for tumor biology changes .

Q. What statistical methods resolve contradictions in Cu-67 efficacy data across studies?

Meta-analyses using weighted least-squares regression can reconcile discrepancies (e.g., variable tumor uptake in KAERI’s lung cancer models vs. Clarity’s neuroblastoma trials ). Q-testing evaluates heterogeneity (e.g., p < 0.05 indicates significant variance in Cu-67/I-123 interaction studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.